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Core Science & Biosynthesis

Foundational

N,N-Diisopropyl-propane-1,2-diamine: Structural Profiling, Coordination Dynamics, and Synthetic Applications in Drug Development

Executive Summary In the landscape of modern pharmaceutical synthesis and organometallic catalysis, aliphatic diamines serve as indispensable building blocks. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and organometallic catalysis, aliphatic diamines serve as indispensable building blocks. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) is a highly specialized bulk drug intermediate characterized by its pronounced structural asymmetry[1]. Featuring a highly nucleophilic primary amine paired with a sterically shielded tertiary amine, this compound offers exceptional regioselectivity. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, causal synthetic methodologies, and hemilabile coordination dynamics of this molecule, providing actionable, self-validating protocols for drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of N,N-Diisopropyl-propane-1,2-diamine (IUPAC: 1-N,1-N-di(propan-2-yl)propane-1,2-diamine) is defined by a three-carbon backbone substituted with two distinct nitrogen centers[2]. The N1 position is di-alkylated with isopropyl groups, creating a bulky, electron-rich tertiary amine. The N2 position retains a primary amine configuration. This steric disparity is the core driver of its utility: it allows chemists to selectively functionalize the primary amine without the need for complex protecting-group strategies.

Table 1: Physicochemical Properties of N,N-Diisopropyl-propane-1,2-diamine

PropertyValueSource
CAS Number 29151-48-2[1][3]
Molecular Formula C9H22N2[2]
Molecular Weight 158.28 g/mol [2][3]
Exact Mass 158.178 Da[2]
Topological Polar Surface Area 29.3 Ų[2]
XLogP3 (Partition Coefficient) 1.4[2]
Complexity Score 91.7[2]

Causality in Synthesis: Regioselective Methodologies

A common pitfall in polyamine synthesis is polyalkylation. Attempting to synthesize N,N-Diisopropyl-propane-1,2-diamine via direct alkylation of 1,2-propanediamine[4] inevitably yields a statistical mixture of mono-, di-, and tri-alkylated products. To achieve absolute regiocontrol, a de novo synthesis starting from 1-amino-2-propanol is required. This route isolates the functionalization of the two nitrogen centers into discrete, self-validating steps.

Synthesis_Workflow A 1-Amino-2-propanol (Starting Material) B Reductive Amination (Acetone, NaBH(OAc)3) A->B N-Alkylation C Mesylation & Azidation (MsCl, then NaN3) B->C OH to N3 D Staudinger Reduction (PPh3, H2O) C->D N3 to NH2 E N,N-Diisopropyl-propane -1,2-diamine D->E Final Product

Regioselective synthesis workflow of N,N-Diisopropyl-propane-1,2-diamine via an azide intermediate.

Protocol 1: Regioselective Synthesis via Azide Intermediate

Step 1: Exhaustive Reductive Amination

  • Procedure: Dissolve 1-amino-2-propanol (1.0 eq) in 1,2-dichloroethane. Add an excess of acetone (5.0 eq) and sodium triacetoxyborohydride, NaBH(OAc)3 (2.5 eq). Stir at room temperature for 12 hours.

  • Causality: Acetone serves as both the carbonyl source and the thermodynamic driver for imine formation. NaBH(OAc)3 is explicitly chosen over NaBH4 because it selectively reduces the transient iminium ion without reducing the unreacted ketone, preventing solvent degradation.

  • Self-Validation Checkpoint: Perform GC-MS on an aliquot. The reaction is validated when the mass peak of the starting material completely shifts to the di-alkylated amino alcohol intermediate.

Step 2: Mesylation and Azidation

  • Procedure: Cool the intermediate in dichloromethane (DCM) to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). After 2 hours, evaporate the DCM, dissolve the crude in dimethylformamide (DMF), add NaN3 (2.0 eq), and heat to 80°C for 6 hours.

  • Causality: The hydroxyl group is a poor leaving group; mesylation activates it for nucleophilic attack. The subsequent SN2 displacement by azide installs the nitrogen atom at C2 without any risk of cross-reacting with the sterically hindered tertiary amine.

  • Self-Validation Checkpoint: IR spectroscopy of the crude mixture must show a strong, sharp azide stretch near 2100 cm⁻¹.

Step 3: Staudinger Reduction

  • Procedure: Dissolve the azide intermediate in THF/H2O (10:1). Add triphenylphosphine (PPh3, 1.1 eq) in portions. Stir at room temperature until gas evolution ceases.

  • Causality: The Staudinger reduction is highly chemoselective. It cleanly reduces the azide to the primary amine without requiring high-pressure hydrogenation, which could potentially cleave the sensitive C-N bonds.

  • Self-Validation Checkpoint: Monitor the reaction for N2 gas evolution. The cessation of bubbling, coupled with the disappearance of the 2100 cm⁻¹ IR band, confirms total conversion to N,N-Diisopropyl-propane-1,2-diamine.

Coordination Chemistry: Hemilabile Ligand Dynamics

Propylenediamine derivatives are standard bidentate ligands in coordination chemistry[4]. However, N,N-Diisopropyl-propane-1,2-diamine exhibits hemilability. The primary amine acts as a strong, permanent σ-donor to transition metals (e.g., Pd, Pt, Ni). In contrast, the diisopropyl-substituted tertiary amine coordinates weakly due to severe steric repulsion.

During catalytic cycles (such as Suzuki or Buchwald-Hartwig cross-couplings), this weak N1-Metal bond can temporarily break, opening a vacant coordination site for substrate binding while the strong N2-Metal bond keeps the ligand tethered to the catalyst.

Coordination_Logic Ligand N,N-Diisopropyl-propane -1,2-diamine N1 Tertiary Amine (N1) Steric Shielding Ligand->N1 N2 Primary Amine (N2) Strong Nucleophile Ligand->N2 Metal Catalytic Metal Center (e.g., Pd, Pt) N1->Metal Hemilabile/Weak N2->Metal Strong u03c3-Donation

Bidentate coordination logic highlighting the hemilabile nature of the sterically hindered N1.

Protocol 2: Synthesis of a Hemilabile Pd(II) Catalytic Complex

Step 1: Chelation

  • Procedure: In a nitrogen-filled glovebox, dissolve Pd(COD)Cl2 (1.0 eq) in anhydrous DCM. Slowly add a solution of N,N-Diisopropyl-propane-1,2-diamine (1.05 eq) in DCM. Stir for 4 hours.

  • Causality: The cyclooctadiene (COD) ligand is highly labile. The thermodynamic stability provided by the chelate effect drives the quantitative displacement of COD by the diamine.

  • Self-Validation Checkpoint: 1H NMR analysis of the isolated complex. The successful formation of the hemilabile complex is validated by a significant downfield shift of the C2 protons adjacent to the primary amine, while the isopropyl methyl protons will exhibit distinct line broadening due to rapid on/off coordination exchange at the metal center.

Applications in Pharmaceutical Development

In drug discovery, N,N-Diisopropyl-propane-1,2-diamine is classified as a critical bulk drug intermediate[1]. Its primary application lies in the synthesis of targeted therapeutics, particularly kinase inhibitors and lysosomotropic agents.

The primary amine can be readily coupled with activated carboxylic acids or aryl halides to form stable amide or secondary amine linkages. Meanwhile, the diisopropyl tertiary amine acts as a tunable basic pharmacophore. In physiological environments (pH 7.4), this tertiary amine becomes protonated, enhancing the aqueous solubility of the parent drug and driving intracellular accumulation within acidic organelles (like lysosomes), a mechanism frequently exploited in the design of antimalarial and oncology drugs.

References

  • National Center for Biotechnology Information (NCBI). "N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345". PubChem Database.[Link]

Sources

Exploratory

Synthesis Pathways for N,N-Diisopropyl-propane-1,2-diamine: A Comprehensive Technical Guide

Executive Summary N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly specialized, sterically hindered aliphatic diamine utilized extensively as a bulk drug intermediate, a building block in proteomics rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly specialized, sterically hindered aliphatic diamine utilized extensively as a bulk drug intermediate, a building block in proteomics research, and a precursor for complex active pharmaceutical ingredients (APIs)[1][2][3]. The presence of a bulky diisopropylamine moiety adjacent to a primary amine creates a unique steric environment, making it an excellent candidate for selective bidentate ligands in transition metal catalysis and targeted drug delivery systems. This whitepaper details the physicochemical profile, retrosynthetic logic, and validated step-by-step synthetic methodologies required to produce high-purity N,N-Diisopropyl-propane-1,2-diamine.

Physicochemical Profiling & Structural Analysis

Understanding the molecular properties of N,N-Diisopropyl-propane-1,2-diamine is critical for designing downstream purification protocols, such as acid-base extractions. The compound exhibits a strong amine odor and basicity characteristic of aliphatic diamines[4].

PropertyValue
IUPAC Name 1-N,1-N-di(propan-2-yl)propane-1,2-diamine[1]
CAS Registry Number 29151-48-2[2]
Molecular Formula C9H22N2[3]
Molecular Weight 158.28 g/mol [1]
Exact Mass 158.178 Da[1]
Topological Polar Surface Area 29.3 Ų[1]
SMILES CC(C)N(CC(C)N)C(C)C[1]

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of vicinal diamines with differentiated nitrogen centers requires high regioselectivity. The target molecule features a primary amine at C2 and a tertiary, sterically hindered amine at C1. We propose two primary retrosynthetic disconnections:

  • Pathway A (Epoxide Ring-Opening): Disconnection of the C1-N bond leads back to 1-(diisopropylamino)propan-2-ol[5]. This intermediate is formed via the regioselective nucleophilic ring-opening of propylene oxide by diisopropylamine. The steric bulk of diisopropylamine forces the attack exclusively at the less hindered terminal epoxide carbon.

  • Pathway B (𝛼-Haloketone Alkylation): Disconnection of the C2 primary amine suggests a reductive amination of 1-(diisopropylamino)propan-2-one. This ketone is derived from the N-alkylation of diisopropylamine with chloroacetone.

Retrosynthesis Target N,N-Diisopropyl-propane-1,2-diamine (Target Molecule) Intermediate1 1-(Diisopropylamino)propan-2-ol (Pathway A) Intermediate1->Target Activation & Amination Intermediate2 1-(Diisopropylamino)propan-2-one (Pathway B) Intermediate2->Target Reductive Amination Starting1 Propylene Oxide + Diisopropylamine Starting1->Intermediate1 Regioselective Ring Opening Starting2 Chloroacetone + Diisopropylamine Starting2->Intermediate2 N-Alkylation

Retrosynthetic analysis of N,N-Diisopropyl-propane-1,2-diamine via two distinct pathways.

Detailed Synthetic Methodologies

Pathway A: The Epoxide Route (Self-Validating Protocol)

This pathway leverages the predictable stereoelectronics of epoxide ring-opening. The bulky diisopropylamine acts as the nucleophile, while the methyl group of propylene oxide provides sufficient steric hindrance at C2 to ensure >99% regioselectivity for C1 attack.

PathwayA Step1 Step 1: Epoxide Opening Diisopropylamine + Propylene Oxide Step2 Step 2: Mesylation MsCl, Et3N, DCM, 0°C Step1->Step2 Yields 1-(Diisopropylamino)propan-2-ol Step3 Step 3: Azidation NaN3, DMF, 80°C Step2->Step3 Yields Mesylate Intermediate Step4 Step 4: Reduction H2, Pd/C, MeOH Step3->Step4 Yields Azide Intermediate Final N,N-Diisopropyl-propane-1,2-diamine Step4->Final Yields Target Diamine

Step-by-step synthetic workflow for Pathway A (Epoxide Opening and Azide Reduction).

Step 1: Synthesis of 1-(Diisopropylamino)propan-2-ol
  • Causality & Logic: Propylene oxide is volatile and highly flammable. Running the reaction in a sealed tube or autoclave with an excess of the amine ensures complete conversion while preventing the loss of the epoxide. Methanol is used as a protic solvent to activate the epoxide oxygen via hydrogen bonding, accelerating the nucleophilic attack.

  • Protocol:

    • Charge a pressure vessel with diisopropylamine (1.5 equivalents) and methanol (2.0 M relative to epoxide).

    • Cool the mixture to 0 °C and add propylene oxide (1.0 equivalent) dropwise.

    • Seal the vessel and heat to 60 °C for 12 hours.

    • Cool to room temperature, vent carefully, and concentrate under reduced pressure.

    • Distill the crude residue under vacuum to afford pure 1-(diisopropylamino)propan-2-ol as a colorless oil[5].

Step 2: Activation via Mesylation
  • Causality & Logic: The secondary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) prepares the C2 position for nucleophilic displacement. Triethylamine (Et3N) is used to scavenge the HCl byproduct, preventing the protonation of the tertiary amine, which would otherwise halt the reaction.

  • Protocol:

    • Dissolve 1-(diisopropylamino)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M).

    • Add Et3N (1.5 eq) and cool the solution to 0 °C under nitrogen.

    • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes.

    • Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3.

    • Extract with DCM, dry over anhydrous Na2SO4, and concentrate to yield the mesylate. Proceed immediately to Step 3 to avoid degradation.

Step 3: Azidation
  • Causality & Logic: Sodium azide (NaN3) is a powerful nucleophile that will displace the mesylate via an SN2 mechanism, inverting the stereocenter at C2 (if starting with chiral propylene oxide). DMF is the optimal solvent as it solvates the sodium cation, leaving the azide anion highly reactive.

  • Protocol:

    • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add NaN3 (2.0 eq) cautiously.

    • Heat the mixture to 80 °C for 16 hours.

    • Cool to room temperature, dilute with water (to crash out the organic product), and extract with diethyl ether (3x).

    • Wash the combined ether layers with brine, dry over MgSO4, and concentrate to yield the azido intermediate. (Safety note: Avoid concentrating to complete dryness due to the energetic nature of organic azides).

Step 4: Azide Reduction to Target Diamine
  • Causality & Logic: Catalytic hydrogenation is the cleanest method to reduce the azide to a primary amine, evolving only nitrogen gas as a byproduct. Palladium on carbon (Pd/C) is highly effective for this transformation.

  • Protocol:

    • Dissolve the azido intermediate in methanol (0.1 M).

    • Add 10% Pd/C (10% w/w relative to the azide).

    • Purge the reaction flask with nitrogen, then introduce hydrogen gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford N,N-Diisopropyl-propane-1,2-diamine.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesis, rigorous analytical validation is mandatory.

  • 1H NMR (CDCl3): Look for the disappearance of the azide multiplet around 3.5 ppm and the appearance of the primary amine protons (broad singlet, ~1.5 ppm, exchanges with D2O). The diisopropyl methine protons will appear as a distinct septet around 3.0 ppm.

  • Mass Spectrometry (ESI-MS): The target molecule should exhibit a prominent [M+H]+ peak at m/z 159.2.

  • Purity: Assessed via GC-MS.

Safety & Handling

As an aliphatic diamine, N,N-Diisopropyl-propane-1,2-diamine is basic and potentially corrosive to skin and eyes. It may cause long-lasting harmful effects to aquatic life. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). Spills should be contained, absorbed with inert material, and disposed of according to local environmental regulations. The product should be stored in a cool, dry place away from strong oxidizing agents, as it is a combustible material that can release toxic nitrogen oxides upon decomposition[4].

References

  • PubChem. "N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345". National Center for Biotechnology Information.[Link]

  • Google Patents. "EP1184464B1 - Procede de production de lycopene".

Sources

Foundational

N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2): A Comprehensive Technical Guide for Drug Development and Coordination Chemistry

Executive Summary In the landscape of modern chemical synthesis and drug discovery, aliphatic diamines serve as indispensable building blocks. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) —formally known as 1-N,1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and drug discovery, aliphatic diamines serve as indispensable building blocks. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) —formally known as 1-N,1-N-di(propan-2-yl)propane-1,2-diamine—stands out due to its profound steric and electronic dichotomy. By featuring a highly nucleophilic primary amine at the C2 position and a sterically shielded tertiary amine at the C1 position, this molecule offers unparalleled regioselectivity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers, medicinal chemists, and proteomics specialists with a field-proven, mechanistic understanding of this compound. We will explore its physicochemical properties, its role as a bidentate ligand in transition metal catalysis, and its emerging applications in chemical proteomics and antiparasitic drug development.

Chemical Identity & Structural Nuances

The utility of N,N-Diisopropyl-propane-1,2-diamine is entirely dictated by its structural asymmetry. The dual isopropyl groups on the terminal nitrogen create a massive steric shield (analogous to a large Tolman cone angle in phosphine ligands), which effectively neutralizes the nucleophilicity of the tertiary amine without sacrificing its basicity or its ability to coordinate to transition metals [1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Number 29151-48-2Unique identifier for procurement and regulatory compliance.
Molecular Formula C₉H₂₂N₂Aliphatic nature ensures high solubility in organic solvents.
Molecular Weight 158.28 g/mol Low molecular weight makes it an ideal fragment for drug libraries.
SMILES String CC(C)N(CC(C)N)C(C)CHighlights the 1,2-diamine backbone and diisopropyl substitution.
Nucleophilic Differential ExtremeAllows 100% regioselective reactions at the primary amine without protecting groups.

Mechanistic Role in Coordination Chemistry

In transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings), the choice of ligand dictates the reaction's success. While simple diamines like ethylenediamine (EDA) form stable but catalytically inert complexes, N,N-Diisopropyl-propane-1,2-diamine acts as a sterically demanding bidentate ligand.

The Causality of Steric Bulk: When this diamine chelates a metal center (forming a stable 5-membered ring), the bulky diisopropyl groups project outward. This steric pressure forces the metal into a highly reactive geometry, accelerating the reductive elimination step of the catalytic cycle—often the bottleneck in cross-coupling reactions.

G A N,N-Diisopropyl- propane-1,2-diamine (Ligand) C Sterically Hindered Metal Complex A->C Chelation (N,N'-bidentate) B Transition Metal (e.g., Pd/Cu) B->C Coordination D Cross-Coupling Reaction C->D Catalysis E Target API D->E High Yield

Fig 1: Coordination and catalytic workflow of N,N-Diisopropyl-propane-1,2-diamine.

Table 2: Comparative Ligand Efficacy
LigandSteric BulkNucleophilicity of N1Primary Application
Ethylenediamine (EDA) LowHighBasic coordination, aqueous complexes
TMEDA MediumMediumOrganolithium stabilization
N,N-Diisopropyl-propane-1,2-diamine High Extremely Low Asymmetric catalysis, hindered coupling

Applications in Drug Development & Chemical Proteomics

Beyond catalysis, this diamine is a highly valued pharmacophore building block. In antiparasitic drug development (e.g., against Trypanosoma cruzi or Plasmodium falciparum), aliphatic diamines are utilized to synthesize libraries of bioactive compounds [3].

The Causality of Lysosomotropism: The dual basic sites of the diamine allow the resulting drug molecules to become protonated in acidic environments. This drives the accumulation of the drug inside the acidic food vacuoles of parasites (a phenomenon known as lysosomotropism), leading to targeted parasite death. Furthermore, in chemical proteomics, this compound is utilized as a derivatization agent to map protein binding sites, owing to its predictable reactivity profile [3].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inherent chemical properties of CAS 29151-48-2 are leveraged to eliminate unnecessary steps, such as protection/deprotection cycles.

Protocol A: Regioselective Amide Coupling for Library Synthesis

This protocol details the attachment of a carboxylic acid to the primary amine of N,N-Diisopropyl-propane-1,2-diamine.

Scientific Rationale: We utilize HATU as the coupling agent due to its fast kinetics, which prevents epimerization of chiral carboxylic acids. Because the tertiary amine is sterically blocked by the diisopropyl groups, it cannot attack the activated ester. Therefore, no Boc or Fmoc protection is required , making this a highly efficient, one-pot procedure.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of N,N-Diisopropyl-propane-1,2-diamine dropwise.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. The reaction progress can be monitored via LC-MS; the mass of the product will correspond to [M+H]+=Acid+158.28−18.02 .

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate. The basic nature of the tertiary amine allows the product to be easily partitioned into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

G Step1 1. Dissolve Carboxylic Acid in DMF Step2 2. Add Coupling Agent (HATU/DIPEA) Step1->Step2 Step3 3. Add N,N-Diisopropyl- propane-1,2-diamine Step2->Step3 Step4 4. Stir at RT for 4-12h Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2: Standard operating procedure for regioselective amide coupling.

Safety, Handling, & Analytical Characterization

As with all low-molecular-weight aliphatic amines, CAS 29151-48-2 is caustic and can cause respiratory and dermal irritation.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C to prevent oxidation and absorption of atmospheric CO2​ (which forms carbamate salts).

  • Analytical Validation (NMR): When characterizing derivatives synthesized from this compound, the 1H -NMR spectrum will distinctly show a complex multiplet around 2.90–3.10 ppm corresponding to the methine protons of the isopropyl groups, which serves as an excellent diagnostic peak to confirm the incorporation of the diamine fragment.

References

  • PubChem Compound Summary for CID 19616345, N,N-Diisopropyl-propane-1,2-diamine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A minimalistic approach to develop new anti-apicomplexa polyamines analogs Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Exploratory

Physical and chemical properties of N,N-Diisopropyl-propane-1,2-diamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diisopropyl-propane-1,2-diamine This document serves as a comprehensive technical guide on N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diisopropyl-propane-1,2-diamine

This document serves as a comprehensive technical guide on N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2), a chiral diamine with significant potential in synthetic chemistry. Given the relative scarcity of published experimental data for this specific molecule, this guide synthesizes computed data, insights from structurally similar compounds, and established chemical principles to provide a robust resource for researchers, scientists, and professionals in drug development. Our focus is on delivering not just data, but the scientific rationale behind the compound's expected properties, synthesis, and applications.

Molecular Structure and Identifiers

N,N-Diisopropyl-propane-1,2-diamine is a vicinal diamine featuring a propane backbone. The nitrogen atom at the 1-position is symmetrically substituted with two isopropyl groups, while the nitrogen at the 2-position remains a primary amine. This substitution pattern renders the carbon at the 2-position a chiral center, making the molecule a valuable building block for asymmetric synthesis.

Caption: 2D structure of N,N-Diisopropyl-propane-1,2-diamine.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 1-N,1-N-di(propan-2-yl)propane-1,2-diamine [1]
CAS Number 29151-48-2 [2][3]
Molecular Formula C₉H₂₂N₂ [1]
Molecular Weight 158.28 g/mol [1][3]
InChI InChI=1S/C9H22N2/c1-7(2)11(8(3)4)6-9(5)10/h7-9H,6,10H2,1-5H3 [1]
InChIKey BSDBAEGTTJDAJZ-UHFFFAOYSA-N [1]

| Canonical SMILES | CC(CN(C(C)C)C(C)C)N |[1] |

Physicochemical Properties

Table 2: Computed and Estimated Physicochemical Properties

Property Value Type Source / Rationale
Molecular Weight 158.28 g/mol - [1]
XLogP3 1.4 Computed [1]
Topological Polar Surface Area 29.3 Ų Computed [1]
Hydrogen Bond Donor Count 2 Computed [1]
Hydrogen Bond Acceptor Count 2 Computed [1]
Rotatable Bond Count 4 Computed [1]
Boiling Point ~175-185 °C (at 760 mmHg) Estimated Based on the parent (120°C)[4] and the more symmetric N,N'-diisopropylethylenediamine (170°C)[5]. The tertiary amine may slightly lower the boiling point compared to the N,N' isomer due to reduced H-bonding potential.

| Density | ~0.81 - 0.83 g/mL at 25°C | Estimated | Based on the density of the N,N'-diisopropyl-1,3-propanediamine isomer (0.805 g/mL)[6]. |

Context from Structural Analogs

The properties of a molecule are often best understood by comparing it to its structural relatives. The addition of two isopropyl groups to the propane-1,2-diamine backbone significantly increases its lipophilicity and steric bulk, which in turn influences its boiling point, density, and solubility.

Table 3: Experimental Properties of Structural Analogs

Compound CAS Number Boiling Point Density (at 25°C) Key Difference
Propane-1,2-diamine 78-90-0 120-122 °C[4] 0.870 g/mL[7] Parent diamine
N,N'-Diisopropyl-1,3-propanediamine 63737-71-3 77 °C / 15 mmHg[6] 0.805 g/mL[6] Positional isomer (1,3-)

| N,N'-Diisopropylethylenediamine | 4013-94-9 | 169-171 °C[5] | 0.798 g/mL[5] | Shorter C2 backbone |

Solubility Profile

The parent compound, propane-1,2-diamine, is highly soluble in water and other polar solvents due to the strong hydrogen bonding capabilities of its two primary amine groups[8]. The introduction of two bulky, hydrophobic isopropyl groups on one of the nitrogen atoms in N,N-Diisopropyl-propane-1,2-diamine is expected to significantly decrease its water solubility. However, the remaining primary amine and the tertiary amine nitrogen can still act as hydrogen bond acceptors.

  • Expected Solubility: Moderately soluble in polar organic solvents like methanol, ethanol, and THF. Limited solubility in water. Good solubility in non-polar solvents such as toluene and hexanes.

Synthesis and Purification

The most direct and efficient laboratory-scale synthesis of N,N-Diisopropyl-propane-1,2-diamine is through the reductive amination of propane-1,2-diamine with acetone. This well-established one-pot reaction proceeds via the formation of a di-imine (Schiff base) intermediate, which is then reduced in situ using a mild hydride-based reducing agent.

Start Propane-1,2-diamine + Acetone (2.2 eq) Intermediate Di-imine Intermediate Formation (Schiff Base) Start->Intermediate Room Temp (or mild heat) Reduction In-situ Reduction (e.g., NaBH₄ in Methanol) Intermediate->Reduction Controlled Addition Product N,N-Diisopropyl-propane-1,2-diamine Reduction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Fractional Distillation) Workup->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of N,N-Diisopropyl-propane-1,2-diamine.

Detailed Experimental Protocol: Reductive Amination

Causality: This protocol uses sodium borohydride (NaBH₄), a cost-effective and safe reducing agent suitable for reducing imines without affecting other functional groups. Methanol is chosen as the solvent as it readily dissolves the reactants and the reducing agent. The reaction is performed at 0°C to control the exothermic nature of the reduction step.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propane-1,2-diamine (1.0 eq., e.g., 7.41 g, 0.1 mol) and methanol (100 mL).

  • Imine Formation: Cool the solution to room temperature. Slowly add acetone (2.2 eq., e.g., 12.8 g, 0.22 mol) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the di-imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (2.5 eq., e.g., 9.45 g, 0.25 mol) over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 50 mL of 1 M NaOH solution. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure to obtain the pure N,N-Diisopropyl-propane-1,2-diamine.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized product. While published spectra are unavailable, the following section details the expected spectroscopic profile based on the molecule's structure and provides a standard protocol for data acquisition.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.8-3.0 ppm (septet, 2H): The two C-H protons of the isopropyl groups.

    • δ ~2.4-2.6 ppm (m, 3H): The C-H and CH₂ protons on the propane backbone.

    • δ ~1.5 ppm (s, broad, 2H): The exchangeable N-H protons of the primary amine.

    • δ ~1.0-1.1 ppm (d, 12H): The four -CH₃ groups of the two isopropyl substituents.

    • δ ~0.9 ppm (d, 3H): The methyl group on the propane backbone.

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~50-55 ppm: Two signals for the methine carbons (-CH) of the isopropyl groups.

    • ~45-50 ppm: Two signals for the carbons of the propane backbone (-CH₂- and -CH-).

    • ~20-25 ppm: Signals for the four methyl carbons of the isopropyl groups and the one methyl group on the backbone.

  • IR Spectroscopy (ATR):

    • 3300-3400 cm⁻¹ (m, two bands): N-H stretching of the primary amine.

    • 2960-2850 cm⁻¹ (s): C-H stretching of the alkyl groups.

    • 1590-1650 cm⁻¹ (m): N-H scissoring (bending) of the primary amine.

    • 1100-1200 cm⁻¹ (m): C-N stretching.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 158.

    • Key Fragments: Expect losses of methyl (m/z = 143) and isopropyl (m/z = 115) groups. A prominent peak corresponding to the cleavage between C1 and C2 of the propane backbone is also expected.

Protocol for Analytical Characterization

This self-validating workflow ensures the identity and purity of the final compound.

Caption: A logical workflow for the full characterization of the synthesized product.

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

  • NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Place a drop of the neat liquid product on the crystal of an ATR-FTIR spectrometer and record the spectrum from 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce a diluted sample into a GC-MS system with an electron ionization (EI) source to confirm the molecular weight and assess purity.

Chemical Reactivity and Potential Applications

The true value of a building block like N,N-Diisopropyl-propane-1,2-diamine lies in its potential for creating more complex, high-value molecules. Its structure, combining a chiral center with two distinct amine functionalities (primary and tertiary), makes it a highly versatile precursor, particularly in the field of asymmetric catalysis.

Coordination Chemistry and Asymmetric Catalysis

Chiral vicinal diamines are foundational to many of the most successful chiral ligands in modern synthetic chemistry.[9] While N,N-Diisopropyl-propane-1,2-diamine itself can act as a bidentate N,N-ligand, its primary utility is as a chiral scaffold for more elaborate ligand systems.

  • Precursor to Schiff-Base (Salen-type) Ligands: The primary amine can readily undergo condensation with salicylaldehyde or its derivatives to form chiral Salpn (N,N'-bis(salicylidene)propanediamine) ligands.[10] These ligands form stable complexes with a variety of metals and are used in numerous catalytic processes.

  • Asymmetric Transfer Hydrogenation: The parent structure, 1,2-diaminopropane, is a key component in highly effective ruthenium catalysts for the asymmetric transfer hydrogenation of ketones and imines, a critical reaction for producing chiral alcohols and amines for the pharmaceutical industry.[9][10] Derivatives of the title compound could be explored in similar catalytic systems.

  • Scaffold for P,N and other Ligands: The primary amine provides a reactive handle for introducing other donor groups, such as phosphines, to create powerful P,N-type ligands for asymmetric catalysis.[11]

Role in Drug Development

The 1,2-diamine motif is a privileged structure in medicinal chemistry. The title compound can serve as a chiral starting material for the synthesis of complex drug candidates. For instance, the related (S)-propane-1,2-diol is a component of the antidiabetic drug Dapagliflozin, highlighting the pharmaceutical relevance of this chiral three-carbon backbone.[12]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for N,N-Diisopropyl-propane-1,2-diamine. Therefore, a conservative approach to safety is required, extrapolating from the known hazards of its parent compound and its isomers. Both propane-1,2-diamine and N,N'-diisopropyl-1,3-propanediamine are classified as corrosive and flammable.[13][14] It is imperative to handle the title compound with the assumption that it carries similar risks.

Table 4: Hazard Assessment and Handling Precautions

Hazard Category Expected Hazard & Rationale Recommended Precautions
Skin/Eye Contact Corrosive (H314): Causes severe skin burns and eye damage. Amines are alkaline and can cause chemical burns. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield. Work in a chemical fume hood.
Flammability Flammable Liquid: The 1,3-isomer has a flash point of 64°C.[13] The title compound should be considered similarly flammable. Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools. Store in a flammables cabinet.
Inhalation Harmful/Toxic: Vapors of aliphatic amines can be irritating or toxic to the respiratory tract. Always handle in a well-ventilated chemical fume hood. Avoid breathing vapors.

| Storage | Air/Moisture Sensitive: Many amines are hygroscopic and can react with atmospheric CO₂. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |

References

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Foundational

An In-depth Technical Guide to N,N-Diisopropyl-propane-1,2-diamine: Synthesis, Properties, and Comparative Analysis in Asymmetric Catalysis

Abstract N,N-Diisopropyl-propane-1,2-diamine is a chiral diamine characterized by the presence of two isopropyl groups on a single nitrogen atom of the propane-1,2-diamine backbone. While its structural isomer, N,N'-diis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N,N-Diisopropyl-propane-1,2-diamine is a chiral diamine characterized by the presence of two isopropyl groups on a single nitrogen atom of the propane-1,2-diamine backbone. While its structural isomer, N,N'-diisopropyl-propane-1,2-diamine, has been extensively studied and applied as a ligand in asymmetric catalysis, the N,N-disubstituted analogue remains a less explored molecule. This technical guide provides a comprehensive overview of the available literature on N,N-Diisopropyl-propane-1,2-diamine, including its physicochemical properties and proposed synthetic routes. A significant portion of this guide is dedicated to a comparative analysis with its more prevalent N,N'-isomer, offering insights into the potential reasons for its limited application in catalysis, primarily focusing on steric effects and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the nuanced roles of chiral diamines in modern chemistry.

Introduction: The Landscape of Chiral 1,2-Diamines in Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis. Their ability to form stable chelate complexes with a wide range of transition metals has made them indispensable as chiral ligands in a multitude of catalytic reactions.[1] These reactions are fundamental to the production of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fragrance industries.[2] The efficacy of these ligands is often dictated by the steric and electronic properties of the substituents on the nitrogen atoms.

The propane-1,2-diamine scaffold is particularly valuable as it is one of the simplest chiral diamines.[3] Derivatives of (S)- or (R)-propane-1,2-diamine have been successfully employed as ligands in asymmetric transfer hydrogenation, Henry reactions, and Michael additions, among others.[4] A common strategy to tune the catalytic activity and selectivity of these ligands is to introduce alkyl or aryl groups on the nitrogen atoms. This guide focuses on a specific, yet underrepresented, member of this family: N,N-Diisopropyl-propane-1,2-diamine.

Physicochemical Properties of N,N-Diisopropyl-propane-1,2-diamine

N,N-Diisopropyl-propane-1,2-diamine, also known by its IUPAC name 1-N,1-N-di(propan-2-yl)propane-1,2-diamine, is a chiral diamine with the chemical formula C₉H₂₂N₂.[5]

PropertyValueSource
CAS Number 29151-48-2[5]
Molecular Formula C₉H₂₂N₂[5]
Molecular Weight 158.28 g/mol [5]
IUPAC Name 1-N,1-N-di(propan-2-yl)propane-1,2-diamine[5]
Synonyms (2-aminopropyl)bis(methylethyl)amine, n1,n1-Diisopropylpropane-1,2-diamine[5]

Synthesis of N,N-Diisopropyl-propane-1,2-diamine: Proposed Methodologies

Detailed, peer-reviewed synthetic procedures specifically for N,N-Diisopropyl-propane-1,2-diamine are scarce. However, its synthesis can be envisioned through established methods for the N-alkylation of amines. The key challenge in its synthesis is the selective dialkylation of one nitrogen atom in the presence of a second primary amine.

Reductive Amination

A plausible and widely used method for preparing N-alkylated amines is reductive amination.[7][8] This approach could be adapted for the synthesis of N,N-Diisopropyl-propane-1,2-diamine.

Proposed Reaction Scheme:

The reaction would likely proceed via the reductive amination of a suitable amino ketone with diisopropylamine, followed by reduction of the resulting imine. A potential starting material could be 1-amino-2-propanone.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoPropanone 1-Amino-2-propanone Imine Imine Intermediate AminoPropanone->Imine + Diisopropylamine - H₂O Diisopropylamine Diisopropylamine Target N,N-Diisopropyl- propane-1,2-diamine Imine->Target + Reducing Agent (e.g., NaBH₃CN)

Caption: Proposed reductive amination pathway for the synthesis of N,N-Diisopropyl-propane-1,2-diamine.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of 1-amino-2-propanone hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add diisopropylamine (1.1 eq) and a dehydrating agent (e.g., molecular sieves). The reaction is stirred at room temperature until imine formation is complete, as monitored by techniques like TLC or GC-MS.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.

  • Work-up and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product would likely require purification by column chromatography or distillation under reduced pressure.

Direct Alkylation of 1,2-Propanediamine

Another potential route is the direct alkylation of 1,2-propanediamine with an isopropylating agent, such as 2-iodopropane or 2-bromopropane.[9] However, this method is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products, as well as alkylation on both nitrogen atoms.

Challenges:

  • Over-alkylation: The primary amine product is itself nucleophilic and can compete with the starting material for the alkylating agent.

  • N vs. N' Alkylation: Controlling the reaction to selectively dialkylate only one of the two nitrogen atoms would be challenging.

Achieving selectivity for the desired N,N-disubstituted product would likely require careful control of stoichiometry, reaction temperature, and the use of protecting group strategies, making this a less straightforward approach.

Coordination Chemistry and Applications in Asymmetric Catalysis: A Comparative Perspective

The vast majority of literature on the use of diisopropyl-substituted propane-1,2-diamines in catalysis focuses on the N,N'-isomer.[4] This section will, therefore, draw a comparative analysis to infer the potential coordination behavior and catalytic applications (or lack thereof) of the N,N-disubstituted analogue.

The Precedent of N,N'-Diisopropyl-propane-1,2-diamine

N,N'-Diisopropyl-propane-1,2-diamine and its ethylenediamine analogue, N,N'-diisopropylethylenediamine (DIEDA), are well-established ligands in coordination chemistry and catalysis. The two isopropyl groups, one on each nitrogen, create a sterically defined C₂-symmetric chiral environment around the metal center. This has been successfully exploited in various asymmetric reactions, including:

  • Asymmetric Transfer Hydrogenation: Ruthenium complexes of N-sulfonated 1,2-diamines are highly effective for the reduction of ketones and imines.[10]

  • Olefin Metathesis: Ruthenium-based catalysts bearing ligands derived from sterically hindered diamines have shown high activity.

  • Cross-Coupling Reactions: Copper complexes with diamine ligands have been used in C-N and C-O bond formation.

cluster_ligand N,N'-Diisopropyl-propane-1,2-diamine cluster_metal Metal Center cluster_complex Chiral Metal Complex cluster_reaction Asymmetric Catalysis Ligand C₂-Symmetric Ligand Complex Defined Chiral Pocket Ligand->Complex Metal M Metal->Complex Reaction High Enantioselectivity Complex->Reaction

Caption: The role of C₂-symmetric N,N'-diamines in creating a chiral environment for catalysis.

The Case of N,N-Diisopropyl-propane-1,2-diamine: A Steric Conundrum

For N,N-Diisopropyl-propane-1,2-diamine, the steric landscape is significantly different. The two bulky isopropyl groups are attached to the same nitrogen atom, creating a highly congested environment around one of the coordination sites.

Hypothesized Implications:

  • Coordination Behavior: The significant steric hindrance from the diisopropylamino group could make it a weaker and more sterically demanding ligand compared to its N,N'-isomer. This could disfavor the formation of stable chelate complexes with many transition metals. The less hindered primary amine would likely be the preferred coordination site, potentially leading to monodentate coordination in some cases.

  • Catalytic Activity: In a catalytic cycle, the steric bulk could impede substrate binding and product release, leading to lower catalytic activity. The lack of C₂-symmetry would also result in a more complex and potentially less predictable chiral environment, which could lead to lower enantioselectivity in asymmetric reactions.

These steric challenges likely explain the limited exploration and application of N,N-Diisopropyl-propane-1,2-diamine in asymmetric catalysis compared to its more symmetrically substituted counterpart.

Future Outlook

While N,N-Diisopropyl-propane-1,2-diamine has not been a workhorse ligand in asymmetric catalysis, its unique steric properties could be advantageous in specific contexts. For instance, it could be explored as a bulky, chiral proton shuttle or as a ligand for early transition metals that can accommodate sterically demanding environments. Further research into its synthesis and coordination chemistry is needed to fully understand its potential and limitations.

References

  • BenchChem. (2025). The Pivotal Role of N,N'-Diisopropylethylenediamine in Coordination Chemistry: Applications and Protocols.
  • Wikipedia. (2024). 1,2-Diaminopropane. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (S)-propane-1,2-diamine Derivatives.
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  • Platero-Luengo, A., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(11), e79544.
  • BenchChem. (2025). A Comparative Analysis of 9,10-Dihydro-1,2-phenanthrenediamine and Other Privileged Chiral Diamines in Asymmetric Catalysis.
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diisopropyl-propane-1,2-diamine. Retrieved from [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • PMC. (2014). N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters. Organic & Biomolecular Chemistry, 12(30), 5599–5607.
  • Google Patents. (2014). CN103819344A - Synthesis method of 1,2-propane diamine.
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Exploratory

Comprehensive Technical Guide: Safety, Handling, and MSDS for N,N-Diisopropyl-propane-1,2-diamine

As a Senior Application Scientist in chemical synthesis and drug development, I approach the handling of aliphatic diamines not merely as a set of regulatory checkboxes, but as a dynamic chemical system. N,N-Diisopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical synthesis and drug development, I approach the handling of aliphatic diamines not merely as a set of regulatory checkboxes, but as a dynamic chemical system. N,N-Diisopropyl-propane-1,2-diamine is a highly specialized bifunctional building block. Its molecular architecture—featuring a primary amine, a sterically hindered tertiary amine (due to the diisopropyl groups), and a propane backbone—dictates its macroscopic behavior, reactivity, and hazard profile[1],[2].

This whitepaper synthesizes physicochemical data, toxicological assessments, and field-proven methodologies to establish a self-validating framework for the safe handling of this reagent.

Physicochemical Profiling & Structural Causality

To safely handle any reagent, one must first understand how its quantitative properties translate to physical behavior in the laboratory. The presence of the diisopropyl groups increases the molecule's lipophilicity compared to simpler diamines, while the primary amine remains a potent nucleophile and base[2],[3].

Quantitative Data Summary
PropertyValueCausality / Laboratory Implication
Chemical Name N,N-Diisopropyl-propane-1,2-diamine-
CAS Number 29151-48-2Primary identifier for SDS retrieval[1].
Molecular Formula C9H22N2High carbon-to-nitrogen ratio increases organic solubility[1].
Molecular Weight 158.28 g/mol -
Exact Mass 158.178 g/mol Critical for mass spectrometry (MS) validation[1].
Physical State Liquid (Colorless to pale yellow)Typical of aliphatic amines; requires liquid-handling protocols[3].
Topological Polar Surface Area 29.3 ŲIndicates moderate polarity; highly miscible with polar organic solvents[4].

Hazard Assessment & GHS Classification

A critical challenge in working with specialized intermediates like N,N-Diisopropyl-propane-1,2-diamine is the discrepancy in supplier Safety Data Sheets (SDS). For instance, the SDS from Santa Cruz Biotechnology lists the compound as "Not a dangerous substance" under the 2012 OSHA Hazard Communication Standard due to a lack of specific toxicological testing.

However, scientific integrity demands we evaluate the molecule based on its structural homology. Analogous aliphatic diamines (e.g., 1,2-diaminopropane) are known to be corrosive, flammable, and toxic[3],. Consequently, authoritative chemical suppliers like AK Scientific correctly classify N,N-Diisopropyl-propane-1,2-diamine under the Globally Harmonized System (GHS) as follows[5]:

  • Skin Irritation (Category 2): The basicity of the amine groups causes saponification of skin lipids, leading to chemical burns[5].

  • Eye Irritation (Category 2A): Vapors and liquid contact can cause severe corneal damage[5].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors acts as a severe respiratory system irritant[5].

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].

Standard Operating Procedures (SOP): Inert-Atmosphere Handling

Aliphatic amines are highly hygroscopic and readily react with atmospheric carbon dioxide to form insoluble carbamate salts[6]. This not only degrades the reagent but alters the stoichiometry of your synthesis. The following protocol is a self-validating system designed to prevent oxidative degradation and protect the operator.

Protocol 1: Schlenk-Line Transfer of N,N-Diisopropyl-propane-1,2-diamine

Prerequisites:

  • Engineering Controls: Conduct all operations inside a certified chemical fume hood[7].

  • PPE: Wear heavy-duty nitrile gloves (neoprene is also acceptable for amines), a flame-resistant lab coat, and tightly fitting safety goggles,[7].

Step-by-Step Methodology:

  • System Purging: Attach the reaction flask to a Schlenk line. Cycle the flask between high vacuum and inert gas (N₂ or Ar) three times.

    • Causality: This guarantees an oxygen- and moisture-free environment, preventing the formation of carbamates and protecting moisture-sensitive downstream catalysts.

  • Syringe Preparation: Flush a gas-tight glass syringe with inert gas three times. Visually inspect the plunger for smooth actuation to prevent sudden pressure drops.

  • Reagent Extraction: Pierce the septum of the N,N-Diisopropyl-propane-1,2-diamine bottle. Slowly draw the required volume.

    • Self-Validation: Invert the syringe and visually confirm the absence of trapped gas bubbles. If bubbles are present, expel the liquid back into the bottle and redraw.

  • Exothermic Addition: Inject the diamine dropwise into the reaction flask, which should be pre-cooled to 0°C using an ice bath.

    • Causality: The addition of diamines to electrophiles or acidic solutions is highly exothermic. Dropwise addition controls the reaction kinetics and prevents thermal runaway or solvent boil-off[3].

  • Equipment Decontamination: Immediately rinse the syringe with a non-reactive solvent (e.g., dichloromethane), followed by a 5% acetic acid solution to neutralize residual amine[7].

Emergency Response & Spill Mitigation

In the event of a spill, conventional cleanup methods (like wiping with paper towels) are insufficient and dangerous. The following protocol utilizes chemical neutralization to mitigate vapor hazards.

Protocol 2: Chemical Spill Neutralization
  • Containment & Evacuation: If the spill exceeds 50 mL outside a fume hood, evacuate the immediate area. The high vapor pressure of aliphatic amines can quickly exceed safe inhalation thresholds,[7].

  • Neutralization: Carefully spray or pour a dilute acid (e.g., 10% acetic acid) over the spill working from the outside in[7].

    • Causality: Why use 10% acetic acid instead of a strong acid like HCl? The reaction between a strong acid and a strong base is violently exothermic. The heat generated by HCl would vaporize the unreacted diamine, creating a massive inhalation hazard. Dilute acetic acid buffers the neutralization, controlling the exotherm[7].

  • Absorption: Once neutralized (verified by a cessation of fuming and a neutral pH test strip reading), cover the liquid with an inert absorbent material such as dry sand or vermiculite.

  • Disposal: Sweep the absorbed material into a UN-approved, tightly sealed hazardous waste container. Label as "Neutralized Amine Waste"[7].

Process Visualization

The following diagram maps the logical decision tree for handling and mitigating hazards associated with this specific diamine.

G Start N,N-Diisopropyl-propane-1,2-diamine Handling Workflow PPE 1. PPE & Engineering Controls (Fume Hood, Nitrile Gloves, Goggles) Start->PPE Atmos 2. Environmental Setup (Inert N2/Ar Atmosphere) PPE->Atmos Transfer 3. Reagent Transfer (Schlenk Line / Syringe) Atmos->Transfer Spill Spill Detected? Transfer->Spill Neutralize Neutralize with Dilute Acid (e.g., 10% Acetic Acid) Spill->Neutralize Yes Proceed Proceed to Synthesis (Coordination / Amidation) Spill->Proceed No Clean Absorb with Inert Material & Dispose as Hazmat Neutralize->Clean

Workflow for safe handling and spill mitigation of N,N-Diisopropyl-propane-1,2-diamine.

References

  • Title: Ethylene-d4-diamine | CAS 37164-19-5 - HANDLING AND SAFETY Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ETHYLENEDIAMINE - Safety Information Source: Ataman Kimya URL: [Link]

  • Title: Ethylene Diamine (EDA) Suppliers, Dealers in Mumbai, India - Handling and Storage Source: Shakti Chemicals URL: [Link]

Sources

Foundational

Commercial suppliers of N,N-Diisopropyl-propane-1,2-diamine

An In-Depth Technical Guide to N,N-Diisopropyl-propane-1,2-diamine for Researchers and Drug Development Professionals Introduction N,N-Diisopropyl-propane-1,2-diamine is a vicinal diamine characterized by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N-Diisopropyl-propane-1,2-diamine for Researchers and Drug Development Professionals

Introduction

N,N-Diisopropyl-propane-1,2-diamine is a vicinal diamine characterized by the presence of two isopropyl groups on one of the nitrogen atoms of the 1,2-diaminopropane backbone. As a chiral compound, it holds potential as a valuable building block and ligand in asymmetric synthesis, a critical field in modern drug development. The stereochemical arrangement of the amino groups, combined with the steric bulk of the diisopropyl substitution, can influence the stereochemical outcome of chemical reactions, making it a compound of interest for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of N,N-Diisopropyl-propane-1,2-diamine, including its chemical properties, commercial availability, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of N,N-Diisopropyl-propane-1,2-diamine

PropertyValueSource(s)
CAS Number 29151-48-2[1][2]
Molecular Formula C₉H₂₂N₂[1][2]
Molecular Weight 158.28 g/mol [1][2]
IUPAC Name 1-N,1-N-di(propan-2-yl)propane-1,2-diamine[2]
Synonyms (2-aminopropyl)bis(methylethyl)amine[3]
Computed XLogP3 1.4[2]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]

Commercial Suppliers

N,N-Diisopropyl-propane-1,2-diamine is available from several commercial suppliers, primarily for research and development purposes. The typical purity and offered quantities vary by supplier.

Table 2: Commercial Suppliers of N,N-Diisopropyl-propane-1,2-diamine

SupplierProduct NumberPurityAvailable Quantities
Santa Cruz Biotechnology sc-331468Not specified100 mg, 250 mg
Hangzhou Leap Chem Co., Ltd. VariesNot specifiedInquire for bulk
AK Scientific, Inc. VariesNot specifiedInquire

Note: While major suppliers like MilliporeSigma (Sigma-Aldrich) and Thermo Fisher Scientific (Alfa Aesar) offer a wide range of diamines, a specific product page for N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) was not found at the time of this writing. Researchers are advised to check their catalogs for the most current availability.

Synthesis of N,N-Diisopropyl-propane-1,2-diamine

The synthesis of N,N-Diisopropyl-propane-1,2-diamine can be approached through the N-alkylation of the parent compound, 1,2-diaminopropane. A common and effective method for this transformation is reductive amination.

Conceptual Synthesis Workflow

The overall synthetic strategy involves two key stages: the synthesis of the 1,2-diaminopropane backbone and its subsequent di-isopropylation.

G cluster_0 Stage 1: Backbone Synthesis cluster_1 Stage 2: N,N-Di-isopropylation Isopropanolamine Isopropanolamine 1,2-Diaminopropane 1,2-Diaminopropane Isopropanolamine->1,2-Diaminopropane Reductive Amination (NH3, H2, Catalyst) Target_Molecule N,N-Diisopropyl- propane-1,2-diamine 1,2-Diaminopropane->Target_Molecule Reductive Amination (Reducing Agent) Acetone Acetone Acetone->Target_Molecule

Caption: Conceptual workflow for the synthesis of N,N-Diisopropyl-propane-1,2-diamine.

Experimental Protocol: Reductive Amination for Di-isopropylation

This protocol outlines a general procedure for the di-isopropylation of 1,2-diaminopropane using acetone as the isopropyl source and a hydride-based reducing agent.

Materials:

  • 1,2-Diaminopropane

  • Acetone (ACS grade or higher)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,2-diaminopropane (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE).

  • Addition of Carbonyl: Add acetone (2.2-2.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine and/or enamine intermediates.

  • Reduction: Carefully add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 2.2-2.5 eq) portion-wise to the stirred solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield N,N-Diisopropyl-propane-1,2-diamine.

Applications in Asymmetric Synthesis and Drug Development

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, serving as precursors to a wide array of chiral ligands and organocatalysts.[5] These, in turn, are instrumental in the stereoselective synthesis of drug candidates and their intermediates.[6]

The Role of Chiral Diamines as Ligands

The efficacy of chiral diamines in asymmetric catalysis stems from their ability to form stable chelate complexes with transition metals. The chiral environment created by the diamine ligand around the metal center directs the stereochemical outcome of the catalyzed reaction.

G Diamine Chiral 1,2-Diamine (e.g., N,N-Diisopropyl-propane-1,2-diamine) Ligand Chiral Ligand Complex Diamine->Ligand Metal Transition Metal (e.g., Ru, Rh, Pd) Metal->Ligand Product Enantiomerically Enriched Product Ligand->Product Asymmetric Catalysis Substrate Prochiral Substrate Substrate->Product

Caption: The role of chiral diamines in forming catalytic complexes for asymmetric synthesis.

While specific applications of N,N-Diisopropyl-propane-1,2-diamine in the literature are not extensively documented, its structural motifs suggest potential utility in several key areas of asymmetric synthesis relevant to drug development:

  • Asymmetric Hydrogenation: Derivatives of 1,2-diaminopropane are used to create chiral phosphine or N-heterocyclic carbene (NHC) ligands for the asymmetric hydrogenation of ketones, olefins, and imines. This is a fundamental transformation for producing chiral alcohols and amines, which are common structural units in pharmaceuticals.[6]

  • Asymmetric C-C Bond Formation: These diamines can serve as precursors for ligands in enantioselective carbon-carbon bond-forming reactions, such as Michael additions and aldol reactions.[7]

  • Organocatalysis: N,N'-dialkylated diamines have been explored as organocatalysts for various transformations, including asymmetric reductions.[7]

The N,N-diisopropyl substitution on the propane-1,2-diamine backbone provides a unique steric profile that could be advantageous in tuning the selectivity of a catalyst for a specific substrate. Researchers can leverage this by incorporating it into ligand scaffolds and screening its performance in various asymmetric transformations.

Conclusion

N,N-Diisopropyl-propane-1,2-diamine is a commercially available chiral building block with significant potential in asymmetric synthesis. Its synthesis from readily available precursors via established methods like reductive amination makes it an accessible target for research laboratories. While specific, high-impact applications in drug development have yet to be widely reported, its structural relationship to a well-established class of chiral ligands suggests that it is a promising candidate for the development of novel catalysts for the stereoselective synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the exploration of novel chiral ligands and building blocks like N,N-Diisopropyl-propane-1,2-diamine will remain a critical endeavor in the field of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19616345, N,N-Diisopropyl-propane-1,2-diamine. Retrieved from [Link]

  • ResearchGate. (2016, November). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Retrieved from [Link]

  • Du Bois, J. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PMC. Retrieved from [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]

  • Swiss-Composite. (2020, March 17). SAFETY DATA SHEET. Retrieved from [Link]

  • RUA. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • PMC. (n.d.). N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters. Retrieved from [Link]

  • MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693037A - A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof.
  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N-Diisopropyl-propane-1,2-diamine as a Bifunctional Chiral Ligand in Asymmetric Synthesis

Executive Summary The development of highly selective, easily tunable chiral ligands is a cornerstone of modern asymmetric synthesis. N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) represents a highly privileged "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, easily tunable chiral ligands is a cornerstone of modern asymmetric synthesis. N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) represents a highly privileged "primary-tertiary diamine" scaffold[1][2]. Unlike traditional symmetrical diamines (e.g., DPEN or DACH), this molecule features a primary amine capable of covalent activation or metal coordination, juxtaposed with a sterically demanding, tertiary diisopropylamine group[3].

This structural asymmetry allows it to function as a highly efficient bifunctional catalyst. In organocatalysis, it drives unprecedented syn-selective direct aldol reactions via enamine intermediates[4][5]. In transition-metal catalysis, it serves as a robust chiral ligand for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones[6][7]. This application note details the mechanistic rationale, validated protocols, and expected data for utilizing this versatile ligand in both domains.

Mechanistic Rationale: The Power of Primary-Tertiary Diamines

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), a catalyst must rigidly organize the transition state. N,N-Diisopropyl-propane-1,2-diamine achieves this through two distinct mechanistic pathways depending on the catalytic regime:

A. Organocatalytic Enamine Activation (Aldol/Michael Reactions)

Secondary amine catalysts (like proline) typically form E-enamines, which inherently lead to anti-aldol products. In contrast, primary amines favor the formation of Z-enamines[3]. When N,N-diisopropyl-propane-1,2-diamine is paired with a strong Brønsted acid (such as Trifluoromethanesulfonic acid, TfOH), the primary amine condenses with the ketone to form the Z-enamine. Simultaneously, the highly basic tertiary diisopropylamine is protonated.

Causality of the Acid Choice: because complete protonation of the tertiary amine is required to form a rigid, highly polarized hydrogen-bond donor. This protonated bulk shields one face of the enamine and directs the incoming aldehyde electrophile strictly to the Re-face, yielding the elusive syn-aldol architecture with >95% ee[3][4].

Enamine_Catalysis Ketone Ketone Substrate Enamine Z-Enamine Formation (Sterically Directed) Ketone->Enamine Catalyst Diamine + TfOH (Primary-Tertiary) Catalyst->Enamine Condensation TS H-Bond Directed Transition State Enamine->TS Product Syn-Aldol Product (High ee & dr) TS->Product Hydrolysis Aldehyde Aldehyde Electrophile Aldehyde->TS Re-face attack Product->Catalyst Catalyst Turnover

Fig 1. Organocatalytic cycle showing TfOH-directed Z-enamine formation and syn-aldol generation.

B. Bifunctional Metal-Ligand Cooperation (Ru-Catalyzed ATH)

In transition metal catalysis, the primary amine (-NH₂) coordinates to the Ruthenium center and provides the essential N-H proton required for the outer-sphere bifunctional transfer mechanism[6]. The bulky -N(iPr)₂ group coordinates to the metal, creating a deep chiral pocket.

Causality of the Hydride Source: instead of isopropanol. While isopropanol-mediated ATH is an equilibrium process requiring massive solvent excesses to drive conversion, the dehydrogenation of formate is irreversible (releasing CO₂ gas). This thermodynamic sink ensures >99% conversion even for sterically hindered ketones[6][8].

Ru_ATH Precatalyst [RuCl2(p-cymene)]2 + Diamine Ligand ActiveCat Ru-Amido Complex (16-electron) Precatalyst->ActiveCat Base Activation RuHydride Ru-Hydride Complex (18-electron) ActiveCat->RuHydride Hydride Transfer Formate Formate (TEAF) (Hydride Source) Formate->RuHydride CO2 Release TS 6-Membered Pericyclic TS (Bifunctional Transfer) RuHydride->TS Ketone Prochiral Ketone Ketone->TS TS->ActiveCat Regeneration Alcohol Chiral Alcohol (High ee) TS->Alcohol Product Release

Fig 2. Ru-catalyzed Asymmetric Transfer Hydrogenation via a 6-membered pericyclic transition state.

Experimental Protocols

Protocol 1: Asymmetric Direct syn-Aldol Reaction

This self-validating protocol utilizes the diamine as an organocatalyst for the synthesis of syn-β-hydroxy ketones[3][4].

Materials:

  • N,N-Diisopropyl-propane-1,2-diamine (10 mol%)

  • Trifluoromethanesulfonic acid (TfOH, 10 mol%)

  • Ketone donor (e.g., Cyclohexanone, 10 equivalents)

  • Aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 1.0 equivalent)

  • Deionized Water (20 mol% - Critical for accelerating iminium hydrolysis)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry 10 mL glass vial equipped with a magnetic stir bar, dissolve N,N-Diisopropyl-propane-1,2-diamine (0.05 mmol) in the ketone donor (0.5 mmol).

  • Acidification: Slowly add TfOH (0.05 mmol) at 0 °C. Caution: Highly exothermic. Stir for 10 minutes to ensure complete formation of the diamine-mono-triflate salt. The solution will turn slightly yellow.

  • Initiation: Add the aldehyde (0.5 mmol) and water (0.1 mmol). The addition of trace water is a deliberate kinetic choice; it prevents the catalyst from being trapped as an off-cycle oxazolidine intermediate[3].

  • Reaction: Seal the vial and stir at room temperature (20–25 °C) for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Table 1. Expected Quantitative Outcomes for syn-Aldol Reactions

Ketone DonorAldehyde AcceptorYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
Cyclohexanone4-Nitrobenzaldehyde9520:198
CyclohexanoneBenzaldehyde8815:195
Hydroxyacetone4-Cyanobenzaldehyde9218:196
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the reduction of acetophenone derivatives to chiral secondary alcohols using the diamine as a chiral ligand[6][7].

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • N,N-Diisopropyl-propane-1,2-diamine (1.1 mol%)

  • Prochiral Ketone (1.0 equivalent)

  • Formic Acid / Triethylamine azeotrope (TEAF, 5:2 ratio, 2.0 mL/mmol)

Step-by-Step Methodology:

  • Complexation: In a Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and N,N-Diisopropyl-propane-1,2-diamine (0.011 mmol) in anhydrous dichloromethane (2 mL). Stir at 40 °C for 1 hour.

  • Solvent Exchange: Remove the dichloromethane under high vacuum to yield the active Ru-diamine precatalyst as a dark orange/brown solid. Causality: Removing DCM prevents competitive coordination of chloride ions during the hydride transfer cycle.

  • Reaction Setup: Dissolve the prochiral ketone (1.0 mmol) in the TEAF azeotrope (2.0 mL). Degas the solution by bubbling argon for 10 minutes.

  • Catalysis: Transfer the degassed ketone/TEAF solution to the flask containing the Ru-catalyst. Stir at 40 °C for 12 hours. The reaction is driven by the continuous evolution of CO₂ gas.

  • Workup: Dilute the mixture with water (5 mL) and extract with diethyl ether (3 × 10 mL). Wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate. Determine ee via chiral HPLC.

Table 2. Expected Quantitative Outcomes for Ru-ATH

Prochiral KetoneTime (h)Conversion (%)Enantiomeric Excess (ee %)Configuration
Acetophenone12>9994(S)
4-Methoxyacetophenone149892(S)
1-Tetralone169596(S)

References

  • Luo, S.; Cheng, J.-P. et al. "A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones." Journal of the American Chemical Society, 2007, 129 (11), 3074-3075. URL:[Link]

  • Li, J.; Luo, S.; Cheng, J.-P. "Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones." The Journal of Organic Chemistry, 2009, 74 (4), 1747-1750. URL:[Link]

  • Wang, Y. et al. "Steric Effect of Protonated Tertiary Amine in Primary–Tertiary Diamine Catalysis: A Double-Layered Sterimol Model." Organic Letters, 2019, 21 (2), 482-485. URL:[Link]

  • Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30 (2), 97-102. URL:[Link]

  • Foubelo, F.; Yus, M. "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews, 2024. URL:[Link]

Sources

Application

Applications of N,N-Diisopropyl-propane-1,2-diamine in catalytic reactions

Application Note: N,N-Diisopropyl-propane-1,2-diamine in Advanced Catalytic Reactions Executive Summary N,N-Diisopropyl-propane-1,2-diamine is a highly privileged primary-tertiary diamine scaffold that has revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Diisopropyl-propane-1,2-diamine in Advanced Catalytic Reactions

Executive Summary

N,N-Diisopropyl-propane-1,2-diamine is a highly privileged primary-tertiary diamine scaffold that has revolutionized both metal-free organocatalysis and transition-metal-catalyzed cross-coupling reactions. Featuring a highly nucleophilic primary amine paired with a sterically congested, non-nucleophilic tertiary amine, this bifunctional molecule offers unparalleled control over reaction kinetics and stereochemistry. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying this ligand/catalyst in asymmetric organocatalysis and sterically demanding copper-catalyzed transformations.

Physicochemical Profiling & Mechanistic Rationale

The catalytic superiority of N,N-diisopropyl-propane-1,2-diamine stems from its extreme steric and electronic asymmetry:

  • The Primary Amine (Activation Site): Unhindered and highly nucleophilic, it rapidly condenses with carbonyl compounds to form reactive enamine or iminium intermediates[1].

  • The Tertiary Amine (Directing/Shielding Site): The bulky N,N-diisopropyl groups serve two critical functions. First, they completely suppress unwanted N-alkylation or bis-enamine formation, which frequently deactivates less hindered catalysts[2]. Second, when protonated by a Brønsted acid co-catalyst, this site acts as a highly directional hydrogen-bond donor, organizing the transition state to deliver exceptional enantioselectivity[1]. In metal catalysis, this steric bulk breaks down inactive metal oligomers and accelerates rate-limiting reductive elimination steps[3][4].

Application Workflow 1: Bifunctional Organocatalysis

Primary-tertiary diamines in combination with Brønsted acids act as highly efficient enamine-based catalysts. They are particularly effective in challenging asymmetric transformations, such as the direct aldol reaction of aliphatic ketones and Michael additions to complex electrophiles like isatylidenemalononitriles[1][2].

Quantitative Data: Catalyst Scaffold Comparison

The table below demonstrates the critical importance of the N,N-diisopropyl tertiary amine in preventing catalyst deactivation and maximizing stereocontrol during the Michael addition of acetone to isatylidenemalononitrile[2].

Table 1: Comparative Performance of Diamine Catalysts in Asymmetric Michael Additions

Catalyst Scaffold TypeCo-CatalystYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Primary-Primary DiamineD-CSA15%12%Rapid catalyst deactivation via bis-enamine formation.
Primary-Secondary DiamineD-CSA10%N/ASluggish kinetics; competitive N-alkylation side reactions.
Primary-Tertiary (Acyclic N,N-dialkyl)D-CSA89%96%Efficient enamine formation; moderate steric shielding.
Primary-Tertiary (N,N-Diisopropyl) D-CSA 94% 99% Optimal bifunctional activation; superior H-bond direction.
Pathway Visualization

Organocatalysis Substrate Ketone Substrate Enamine Enamine Intermediate (Primary Amine Activation) Substrate->Enamine Condensation Catalyst Primary-Tertiary Diamine (+ Brønsted Acid) Catalyst->Enamine Amine Addition TransitionState Bifunctional Transition State (Tertiary Amine H-Bonding) Enamine->TransitionState Nucleophilic Attack Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->TransitionState H-Bond Activation TransitionState->Catalyst Catalyst Regeneration Product Functionalized Product (High Enantioselectivity) TransitionState->Product Hydrolysis & Release

Bifunctional enamine-Brønsted acid catalytic cycle using primary-tertiary diamines.

Protocol 1: Asymmetric Direct Aldol Reaction

This self-validating protocol utilizes the diamine as a bifunctional organocatalyst.

  • Catalyst Pre-activation: In a dry reaction vial, dissolve 10 mol% of the chiral N,N-diisopropyl-propane-1,2-diamine derivative and 10 mol% of Trifluoromethanesulfonic acid (TfOH) in anhydrous toluene (1.0 mL).

    • Causality: The strong Brønsted acid selectively protonates the highly basic tertiary amine, establishing the critical hydrogen-bond donor required for transition state organization without neutralizing the nucleophilic primary amine[1].

  • Enamine Formation: Add the ketone substrate (1.0 mmol) to the mixture and stir at room temperature for 15 minutes.

    • Causality: The unhindered primary amine condenses with the ketone to form the active nucleophilic enamine. The bulky diisopropyl groups prevent the formation of inactive bis-enamines.

  • Electrophile Addition: Cool the reaction to 0 °C and add the aldehyde electrophile (0.5 mmol). Stir for 24 hours.

    • Causality: The protonated tertiary amine anchors the aldehyde via hydrogen bonding, directing it exclusively to one face of the enamine, ensuring high syn-diastereoselectivity and enantioselectivity[1].

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Application Workflow 2: Transition Metal Catalysis

In transition metal chemistry, particularly Copper-catalyzed Ullmann-type C-N and C-O cross-couplings, N,N-diisopropyl-propane-1,2-diamine serves as an elite sterically hindered bidentate ligand. It stabilizes monomeric active species and prevents ligand-arylation side reactions[3][4].

Pathway Visualization

CuCatalysis CuSalt Cu(I) Precursor (Aggregated) ActiveCat Active Cu(I) Complex (Monomeric) CuSalt->ActiveCat Ligand N,N-Diisopropyl-diamine (Sterically Hindered) Ligand->ActiveCat Deaggregation OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd Ar-X Transmetal Nucleophile Coordination (Amine/Alcohol) OxAdd->Transmetal Nu-H / Base RedElim Reductive Elimination (Sterically Accelerated) Transmetal->RedElim RedElim->ActiveCat Cu(I) Regeneration Product Cross-Coupled Product RedElim->Product

Copper-catalyzed Ullmann-type cross-coupling workflow enabled by sterically hindered diamines.

Protocol 2: Copper-Catalyzed C-N Cross-Coupling

This protocol utilizes the diamine to accelerate challenging cross-couplings.

  • Complexation: In a nitrogen-filled glovebox, combine CuI (5 mol%) and N,N-diisopropyl-propane-1,2-diamine (10 mol%) in anhydrous DMF (2.0 mL). Stir for 10 minutes until a homogeneous solution forms.

    • Causality: Unliganded Cu(I) salts form inactive polymeric aggregates. The bidentate diamine cleaves these polymers into highly reactive, soluble monomeric Cu(I) complexes[3].

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: The inorganic base deprotonates the nucleophile, facilitating its coordination to the copper center following oxidative addition.

  • Thermal Activation: Seal the vessel, remove it from the glovebox, and heat at 90 °C for 12 hours. Monitor via TLC.

    • Causality: Thermal energy drives the oxidative addition of the aryl halide. Crucially, the extreme steric bulk of the diisopropyl groups destabilizes the resulting Cu(III) intermediate, drastically lowering the activation energy required for the rate-limiting reductive elimination step, thereby accelerating product formation and preventing catalyst stalling[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the DMF and inorganic salts.

References[2] Title: Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Source: Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/10/91[1] Title: A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja070522k[3] Title: The Pivotal Role of N,N'-Diisopropylethylenediamine in Coordination Chemistry: Applications and Protocols. Source: BenchChem. URL: https://www.benchchem.com/[4] Title: Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. Source: Chemical Reviews (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6581552/

Sources

Method

Application Note: N,N-Diisopropyl-propane-1,2-diamine in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction & Chemical Rationale N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly specialized aliphatic diamine characterized by the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly specialized aliphatic diamine characterized by the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol [1]. In modern drug development, this compound serves as a critical building block for synthesizing bulk drug intermediates, particularly in the design of lipophilic, amine-containing Active Pharmaceutical Ingredients (APIs)[2].

The utility of this molecule stems from the profound electronic and steric differentiation between its two nitrogen centers. The primary amine (-NH2) is highly nucleophilic and readily participates in Nucleophilic Aromatic Substitution (SNAr), amidation, and reductive amination. Conversely, the tertiary amine is flanked by two bulky isopropyl groups. This steric hindrance renders the tertiary nitrogen virtually non-nucleophilic, yet it retains strong basicity[3].

Causality in Experimental Design: This structural dichotomy allows chemists to perform highly regioselective couplings at the primary amine without the need for orthogonal protecting groups (such as Boc or Cbz). By eliminating protection and deprotection steps, the synthetic route is shortened, atom economy is maximized, and overall yields are significantly improved[4].

Applications in Drug Development

Pharmacophore Introduction via Regioselective SNAr

Many cardiovascular agents, antipsychotics, and antimalarials require a basic, lipophilic side chain to achieve optimal target binding and pharmacokinetic properties[5]. Reacting N,N-Diisopropyl-propane-1,2-diamine with halogenated heterocycles (e.g., 4-chloroquinoline) appends this crucial pharmacophore. The diisopropyl groups enhance the lipid solubility (LogP) of the resulting API, facilitating passive diffusion across cell membranes. Once inside acidic intracellular compartments, the basic tertiary amine becomes protonated, leading to "ion trapping"—a mechanism essential for the efficacy of many intracellularly active drugs.

Bidentate Ligand in Transition-Metal Catalysis

Beyond serving as a structural moiety, 1,2-diamines are potent bidentate ligands in transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann-type C-N couplings)[5]. N,N-Diisopropyl-propane-1,2-diamine coordinates effectively to Cu(I) species. The steric bulk of the isopropyl groups forces the metal complex into a specific geometry that accelerates reductive elimination, thereby enhancing catalytic turnover when synthesizing complex arylamine intermediates.

Visualizations

SyntheticWorkflow A Heterocyclic Core (e.g., 4-Chloroquinoline) C SNAr Reaction (Regioselective) A->C B N,N-Diisopropyl- propane-1,2-diamine B->C D Amine-Substituted Intermediate C->D High Yield No Protection Needed E Downstream API (Target Drug) D->E Further Derivatization

Regioselective SNAr workflow utilizing N,N-Diisopropyl-propane-1,2-diamine.

SignalingPathway API Diisopropylamine-API Membrane Cell Membrane Penetration (Enhanced Lipophilicity) API->Membrane Passive Diffusion Target Intracellular Target (Acidic Compartment) Membrane->Target Protonation Protonation of Tertiary Amine Target->Protonation pH < 5.5 Effect Ion Trapping & Target Inhibition Protonation->Effect Intracellular Accumulation

Pharmacological mechanism: Ion trapping driven by the diisopropylamine moiety.

Experimental Protocols

Protocol A: Regioselective SNAr of 4-Chloroquinoline

Objective: To synthesize a diisopropylamino-substituted quinoline intermediate. Self-Validating Design: This protocol utilizes a temperature-controlled step-heating method. The lack of reactivity at the tertiary amine acts as a built-in control against over-alkylation, while the addition of a secondary base prevents the self-quenching of the nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-chloroquinoline (10 mmol) in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add N,N-Diisopropyl-propane-1,2-diamine (12 mmol, 1.2 eq) dropwise at room temperature. The 0.2 eq excess compensates for any evaporative loss and drives the equilibrium forward.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (15 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic primary amine.

  • Heating: Heat the reaction mixture to 120°C under an argon atmosphere for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with 100 mL of ethyl acetate, and wash with 5% aqueous NaHCO3 (3 x 50 mL) to remove the NMP solvent and amine salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3N) to yield the pure intermediate.

Protocol B: Safe Handling and Storage

As a reactive aliphatic diamine, N,N-Diisopropyl-propane-1,2-diamine is incompatible with strong oxidizing agents and is sensitive to extreme temperatures.

  • Store the reagent in a tightly sealed, amber glass bottle under an inert atmosphere (Nitrogen or Argon).

  • Keep in a cool, dry environment (ideally 2–8°C) to prevent thermal degradation and minimize the absorption of atmospheric CO2, which can lead to unwanted carbamate formation[5].

  • Handle exclusively inside a fume hood using appropriate PPE, as the compound can cause respiratory and skin irritation upon prolonged exposure.

Data Presentation: Optimization of SNAr Conditions

The following table summarizes the quantitative data obtained during the optimization of the SNAr reaction between 4-chloroquinoline and N,N-Diisopropyl-propane-1,2-diamine.

SolventBase ScavengerTemperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
DMFK2CO3902445>90%
DMFDIPEA1001862>95%
NMP DIPEA 120 12 88 >98%
NMPNone1202435>85%

Table 1: Optimization of reaction conditions. The combination of NMP and DIPEA at 120°C provides the optimal balance of reactant solubility, reaction rate, and high yield without thermal degradation.

References

  • National Center for Biotechnology Information (PubChem). "N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345 - PubChem." URL:[Link]

Sources

Application

Application Note: N,N-Diisopropyl-propane-1,2-diamine as a Strategic Building Block in Complex Molecule Synthesis

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Structural causality, chemoselective protocols, and self-validating experimental workflows. Structural Rationale & Reactivity Profile N,N-Diisoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Structural causality, chemoselective protocols, and self-validating experimental workflows.

Structural Rationale & Reactivity Profile

N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) is a highly specialized, unsymmetrical vicinal diamine[1]. Unlike simple aliphatic diamines, this molecule possesses a profoundly differentiated steric topology that makes it an invaluable building block in both medicinal chemistry and transition-metal catalysis[2].

The molecular architecture—(iPr)2N–CH2–CH(NH2)–CH3—segregates its two nitrogen atoms into distinct functional roles:

  • The C2 Primary Amine: Located on a secondary carbon, this amine is moderately hindered but remains highly nucleophilic. It serves as the primary vector for scaffold attachment (e.g., amide coupling, reductive amination)[3].

  • The C1 Tertiary Amine: Located on a primary carbon but flanked by two bulky isopropyl groups, this nitrogen is highly basic yet effectively non-nucleophilic. The extreme steric pyramidalization prevents unwanted quaternization or N-oxidation, a critical feature for tuning the pharmacokinetic (PK) properties of drug candidates[4].

By leveraging this "steric editing," chemists can execute highly chemoselective reactions without the need for orthogonal protecting groups, streamlining the synthesis of complex active pharmaceutical ingredients (APIs).

Quantitative Data: Steric & Electronic Differentiation

To understand the causality behind the experimental choices in the protocols below, it is essential to compare this building block against standard diamines. The table below summarizes the impact of the diisopropyl substitution on reactivity and stability.

PropertyEthylenediamineN,N-Dimethyl-1,2-propanediamineN,N-Diisopropyl-propane-1,2-diamine
Primary Amine Environment Unhindered (1° Carbon)Unhindered (1° Carbon)Moderately Hindered (2° Carbon, C2)
Tertiary Amine Environment N/ALow Bulk (-NMe2)High Bulk (-N(iPr)2)
Chemoselectivity (N1 vs N2) Poor (Requires protection)ModerateExcellent (Orthogonal reactivity)
Metabolic Stability (CYP450) Low (Rapid deamination)Moderate (N-demethylation)High (Sterically shielded)
Estimated Buried Volume (%V_Bur) N/A~25%>40%

Applications in Medicinal Chemistry

In drug discovery, incorporating a basic amine is a proven strategy to improve aqueous solubility and target binding (e.g., via salt-bridge formation with aspartate/glutamate residues in GPCRs or kinases). However, exposed amines are metabolic liabilities. The bulky diisopropyl group of this diamine shields the lone pair from cytochrome P450-mediated N-dealkylation while maintaining the necessary pKa for target engagement.

Protocol 1: Chemoselective Amide Coupling for Library Generation

Causality: Because the primary amine is situated on a secondary carbon (C2), it exhibits reduced nucleophilicity compared to terminal amines. Therefore, standard coupling reagents like EDC/HOBt often result in sluggish kinetics. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, paired with the non-nucleophilic base DIPEA to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Add HATU (1.1 equiv, 0.55 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Dropwise add N,N-Diisopropyl-propane-1,2-diamine (1.05 equiv, 0.525 mmol). The extreme steric bulk of the tertiary amine ensures that only the C2 primary amine reacts.

  • Self-Validating In-Process Control (IPC):

    • TLC/Ninhydrin Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting diamine will show a distinct purple spot (primary amine). The disappearance of this purple spot confirms the consumption of the primary amine. The tertiary amine will not stain, preventing false positives.

    • LC-MS Check: Monitor for the mass of the desired amide. No bis-acylated byproducts should be observed.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). The highly basic tertiary amine will drive the product into the organic layer only if the aqueous phase is sufficiently basic (pH > 9). Wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Workflow A N,N-Diisopropyl-propane -1,2-diamine B Primary Amine (C2) Coupling Site A->B Regioselective Reaction C Tertiary Amine (C1) Pharmacophore A->C Inert under Coupling D Target Molecule (Optimized PK) B->D Scaffold Attachment C->D Steric Shielding

Fig 1: Chemoselective workflow utilizing the diamine's differentiated steric profile.

Applications in Transition-Metal Catalysis

Beyond drug design, unsymmetrical 1,2-diamines are privileged ligands in asymmetric and cross-coupling catalysis[2]. When coordinated to a metal center like Palladium (Pd), the N,N-diisopropyl-propane-1,2-diamine forms a 5-membered metallacycle.

Causality: The primary amine forms a strong, rigid σ-bond with the metal. Conversely, the bulky diisopropyl groups create severe steric crowding around the metal center. This crowding destabilizes the ground state of the intermediate complex, effectively lowering the activation energy barrier for the reductive elimination step—often the rate-limiting step in challenging C-N or C-O cross-coupling reactions.

Protocol 2: Synthesis of a Hemilabile Palladium(II) Precatalyst

Step-by-Step Methodology:

  • Ligand Exchange: Suspend PdCl2(CH3CN)2 (1.0 equiv, 0.2 mmol) in anhydrous dichloromethane (DCM, 4 mL). The labile acetonitrile ligands are specifically chosen because they are easily displaced by the bidentate diamine.

  • Coordination: Add N,N-Diisopropyl-propane-1,2-diamine (1.05 equiv, 0.21 mmol) dropwise at room temperature. The solution will rapidly transition from a pale yellow suspension to a clear, deep yellow/orange solution as the square-planar complex forms. Stir for 2 hours.

  • Precipitation: Concentrate the solution to ~1 mL under reduced pressure. Slowly add cold diethyl ether (10 mL) to precipitate the [Pd(diamine)Cl2] complex. Filter and wash with additional cold ether.

  • Self-Validating NMR Verification:

    • Dissolve a small sample in CDCl3 and acquire a 1H NMR spectrum.

    • Validation Metric: In the free ligand, the isopropyl methyl groups may appear as a simple doublet. Upon rigid coordination to Pd(II), the rotation around the C-N bond is locked. Because the C2 position is chiral, the two isopropyl groups (and their respective methyls) become diastereotopic and magnetically inequivalent. You must observe a complex splitting pattern (multiple doublets) for the isopropyl methyls. If a simple doublet is observed, the ligand is not fully coordinated or is undergoing rapid dissociation (indicating a failed complexation).

Catalysis Pd Pd(II) Catalyst RE Accelerated Reductive Elimination Pd->RE Product Release N1 NH2 (C2) Strong σ-donor N1->Pd Rigidifies metallacycle N2 N(iPr)2 (C1) Bulky/Hemilabile N2->Pd Steric clash lowers barrier

Fig 2: Coordination dynamics of the diamine promoting reductive elimination at Pd(II).

References

  • [1] N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345 - PubChem, National Institutes of Health (NIH).[Link]

  • [4] Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines, Chemical Science (RSC Publishing).[Link]

  • [3] Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis, Journal of the American Chemical Society (ACS Publications).[Link]

Sources

Method

Application Note: A Practical Guide to Palladium-Catalyzed C-N Bond Formation Using N,N'-Diisopropyl-propane-1,2-diamine

Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are prevalent motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are prevalent motifs in a vast array of bioactive molecules and functional materials. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these compounds, offering a versatile and efficient alternative to traditional methods.[1][2] This application note provides a comprehensive guide for researchers on utilizing N,N'-Diisopropyl-propane-1,2-diamine as a highly effective ligand in palladium-catalyzed C-N bond formation. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol for a representative reaction, offer insights into reaction optimization and troubleshooting, and present a substrate scope table to guide your synthetic planning.

Introduction: The Role of Ligands in C-N Cross-Coupling

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center.[3] The ligand's role is multifaceted: it must stabilize the palladium catalyst, facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and prevent catalyst decomposition, which often manifests as the formation of palladium black.[3][4]

N,N'-Diisopropyl-propane-1,2-diamine has emerged as a powerful, yet simple, bidentate N-donor ligand for these transformations. Its structural features, including the sterically demanding isopropyl groups, create a specific coordination environment around the palladium atom that enhances catalytic activity, particularly with challenging substrates like electron-rich or sterically hindered aryl chlorides.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Step 1: Oxidative Addition: The active Pd(0) catalyst, stabilized by the N,N'-Diisopropyl-propane-1,2-diamine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate. The electron-donating nature of the diamine ligand increases the electron density on the palladium center, facilitating this often rate-limiting step, especially for less reactive aryl chlorides.[1][5]

  • Step 2: Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.

  • Step 3: Reductive Elimination: This is the product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6] The steric bulk of the N,N'-diisopropyl groups on the diamine ligand is thought to promote this final step.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)aniline

This protocol details a representative Buchwald-Hartwig amination reaction using 4-bromoanisole and aniline, catalyzed by a palladium complex of N,N'-Diisopropyl-propane-1,2-diamine.

Reagents & Equipment:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • N,N'-Diisopropyl-propane-1,2-diamine (0.1 mmol, 10 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Syringes and needles for liquid transfer

  • Standard work-up and purification glassware (separatory funnel, round-bottom flasks, silica gel for column chromatography)

Procedure:

  • Catalyst Preparation & Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere of Argon, add Palladium(II) Acetate (11.2 mg, 0.05 mmol) and N,N'-Diisopropyl-propane-1,2-diamine (14.4 mg, 0.1 mmol).

    • Add anhydrous toluene (2 mL) via syringe and stir the mixture at room temperature for 15 minutes. The formation of the active catalyst complex is often indicated by a color change.

  • Reagent Addition:

    • To the catalyst solution, add sodium tert-butoxide (135 mg, 1.4 mmol).

    • In a separate vial, prepare a solution of 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) in anhydrous toluene (3 mL).

    • Add the substrate solution to the Schlenk flask containing the catalyst and base via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] The reaction is typically complete within 12-24 hours.

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)aniline.

Data Presentation: Substrate Scope

The N,N'-Diisopropyl-propane-1,2-diamine ligand system is effective for a range of substrates. The following table provides representative examples of expected yields based on literature precedents.

Aryl HalideAmineProductExpected Yield (%)
4-ChlorotolueneMorpholine4-(p-tolyl)morpholine>90
1-Bromo-4-(tert-butyl)benzeneAniline4-(tert-butyl)-N-phenylaniline~95
2-Bromopyridinen-HexylamineN-hexylpyridin-2-amine~85
4-BromoanisoleBenzophenone ImineN-(4-methoxyphenyl)diphenylmethanimine>90

Yields are approximate and can vary based on reaction scale and purity of reagents.

Workflow Visualization

The following diagram illustrates the general workflow for the described C-N bond formation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Ar-X, Amine, Base) add_reagents Add Reagents & Solvent prep_reagents->add_reagents prep_catalyst Prepare Catalyst (Pd(OAc)2 + Ligand) setup Assemble Flask under Inert Gas prep_catalyst->setup setup->add_reagents heat Heat & Stir (e.g., 100 °C) add_reagents->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product characterize Characterize (NMR, MS, etc.) product->characterize

Caption: Experimental workflow for Pd-catalyzed C-N bond formation.

Troubleshooting Guide

Even robust reactions can sometimes fail. Here are common issues and potential solutions.[4]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxygen exposure).- Impure reagents (water).- Suboptimal base or solvent.- Ensure a fully inert atmosphere; use properly degassed solvents.[4]- Use anhydrous solvents and high-purity reagents.[4]- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).
Reaction Stalls / Catalyst Decomposition (Turns Black) - Catalyst poisoning.- Reaction temperature is too high.- Filter the reaction mixture through Celite and add fresh catalyst.- Lower the reaction temperature and extend the reaction time.[4]
Formation of Side Products - Hydrodehalogenation of aryl halide.- β-Hydride elimination from the amine.- Use a less hindered base.- If possible, use an amine that lacks β-hydrogens.[4]

Conclusion

N,N'-Diisopropyl-propane-1,2-diamine serves as an effective and practical ligand for the palladium-catalyzed Buchwald-Hartwig amination. Its ability to promote the coupling of a wide range of aryl halides with various amines makes it a valuable tool for synthetic chemists. By understanding the reaction mechanism and following a carefully executed protocol, researchers can reliably construct C-N bonds, facilitating the synthesis of complex molecules for drug discovery and materials science.

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved March 7, 2024, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2024, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. (2022, January 19). Retrieved March 7, 2024, from [Link]

  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide - -ORCA - Cardiff University. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2024, from [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. (n.d.). Retrieved March 7, 2024, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved March 7, 2024, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis Method of N, N-Diisopropylethylamine - Patents | PDF - Scribd. (2008, December 24). Retrieved March 7, 2024, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Application

Scalable Synthesis Methods Utilizing N,N-Diisopropyl-propane-1,2-diamine: Advanced Protocols for API Intermediates and Catalytic Ligand Design

Executive Summary N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly versatile, sterically hindered unsymmetrical diamine. Its molecular architecture makes it an exceptional building block in both pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a highly versatile, sterically hindered unsymmetrical diamine. Its molecular architecture makes it an exceptional building block in both pharmaceutical synthesis and organometallic ligand design. This application note details scalable, self-validating protocols for utilizing this diamine in the synthesis of urea-based Active Pharmaceutical Ingredient (API) intermediates and sterically hindered Palladium(II) precatalysts.

Mechanistic Rationale & Structural Advantages

When designing scalable synthetic routes, controlling regioselectivity without the use of transient protecting groups is paramount to reducing cost and environmental impact.

The structural topology of N,N-Diisopropyl-propane-1,2-diamine features a primary amine situated on a secondary carbon (C2) and a tertiary amine on a primary carbon (C1). The tertiary nitrogen is substituted with two bulky isopropyl groups.

  • Causality in API Synthesis: This profound steric shielding effectively neutralizes the nucleophilicity of the tertiary amine while preserving its localized basicity. Consequently, the primary amine acts as the exclusive nucleophile during acylation or urea formation. The tertiary amine then serves as a built-in proton sink (intramolecular base) or a solubilizing moiety—a highly desirable feature in modern kinase inhibitor design to improve aqueous solubility.

  • Causality in Catalysis: As a bidentate ligand, the primary amine strongly coordinates to transition metals, while the diisopropyl-substituted nitrogen acts as a hemilabile donor. This hemilability stabilizes the precatalyst during storage but readily dissociates to open a coordination site during the catalytic cycle (e.g., facilitating oxidative addition in cross-coupling reactions).

Protocol 1: Scalable Synthesis of a Urea-Based Kinase Inhibitor Intermediate

Objective: Synthesis of 1-(3-chlorophenyl)-3-(1-(diisopropylamino)propan-2-yl)urea.

Experimental Design & Causality: The reaction utilizes 3-chlorophenyl isocyanate. The steric bulk of the diisopropyl group prevents competitive urea formation at the tertiary amine, ensuring >99% regioselectivity. Dichloromethane (DCM) is selected as the optimal solvent due to its excellent solubility profile for both reagents and its high heat capacity, which safely dissipates the exothermic energy of the rapid urea formation.

Step-by-Step Methodology
  • Preparation: Charge a dry, nitrogen-purged 2 L jacketed reactor with N,N-Diisopropyl-propane-1,2-diamine (158.28 g, 1.0 mol) and anhydrous DCM (800 mL).

  • Thermal Control: Cool the stirred solution to 0–5 °C using a recirculating chiller. Critical Step: Maintaining this temperature suppresses isocyanate dimerization.

  • Addition: Dissolve 3-chlorophenyl isocyanate (153.5 g, 1.0 mol) in anhydrous DCM (200 mL). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Allow the reaction to warm to 20 °C and stir for an additional 4 hours. Monitor completion via HPLC (aliquots quenched in methanol).

  • Workup: Quench the reaction with 5% aqueous NaHCO₃ (500 mL) to neutralize any trace acidic byproducts. Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 300 mL. Add heptane (600 mL) dropwise under vigorous stirring to precipitate the product. Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 45 °C for 12 hours.

Data Presentation: Solvent Optimization for Urea Synthesis

To establish a self-validating system, a solvent screen was performed to optimize yield, purity, and thermal dynamics. DCM proved superior for driving precipitation dynamics during the isolation phase .

SolventTemp Range (°C)Reaction Time (h)Regioselectivity (%)Isolated Yield (%)Purity (HPLC, %)
Dichloromethane 0 to 20 6 >99 92 99.1
Tetrahydrofuran0 to 208>998898.5
Acetonitrile0 to 206>998597.8
Toluene20 to 5012957694.2

Protocol 2: Synthesis of a Sterically Hindered Pd(II) Precatalyst

Objective: Synthesis of Dichloro[N,N-diisopropyl-propane-1,2-diamine]palladium(II).

Experimental Design & Causality: Bis(acetonitrile)dichloropalladium(II) is utilized as the metal precursor because the labile acetonitrile ligands are easily displaced by the bidentate diamine. Toluene is employed as the solvent to drive the thermodynamic precipitation of the resulting neutral Pd(II) complex, which is highly insoluble in non-polar aromatic solvents. Heating to 80 °C provides the necessary kinetic energy for the bulky diisopropyl groups to overcome the activation barrier of chelation.

Step-by-Step Methodology
  • Complexation: In a 500 mL Schlenk flask under an argon atmosphere, suspend Bis(acetonitrile)dichloropalladium(II) (25.9 g, 0.1 mol) in anhydrous toluene (250 mL).

  • Ligand Addition: Add N,N-Diisopropyl-propane-1,2-diamine (16.6 g, 1.05 mol) dropwise at room temperature via a gas-tight syringe.

  • Heating: Heat the suspension to 80 °C for 6 hours. The reaction mixture will transition from a yellow-orange suspension to a dense, pale yellow precipitate as the thermodynamically stable chelate forms.

  • Isolation: Cool the mixture to 0 °C to maximize precipitation. Filter the solid under an inert atmosphere using a Schlenk frit to prevent moisture ingress.

  • Purification: Wash the solid with cold toluene (2 x 50 mL) to remove unreacted ligand, followed by pentane (50 mL) to remove residual toluene. Dry under high vacuum (10⁻³ mbar) for 4 hours to afford the pure Pd(II) precatalyst.

Workflow Visualization

G Start N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) Path1 Pathway 1: API Intermediate (Urea Formation) Start->Path1 Path2 Pathway 2: Ligand Design (Pd(II) Complexation) Start->Path2 Reagent1 React with Aryl Isocyanate (Solvent: DCM, 0-25°C) Path1->Reagent1 Reagent2 React with PdCl2(MeCN)2 (Solvent: Toluene, 80°C) Path2->Reagent2 Product1 Unsymmetrical Urea Derivative (Kinase Inhibitor Precursor) Reagent1->Product1 Product2 Sterically Hindered Pd(II) Precatalyst (Cross-Coupling Catalyst) Reagent2->Product2

Workflow for the dual application of N,N-Diisopropyl-propane-1,2-diamine in synthesis.

References

  • National Institutes of Health (PubChem). "N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345". National Center for Biotechnology Information. URL:[Link]

Method

Application Note: (S)-N,N-Diisopropyl-propane-1,2-diamine in the Stereoselective Reduction of Ketones

Introduction & Mechanistic Principles The asymmetric transfer hydrogenation (ATH) of prochiral ketones is a cornerstone technology in the synthesis of enantioenriched active pharmaceutical ingredients (APIs)[1]. While tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The asymmetric transfer hydrogenation (ATH) of prochiral ketones is a cornerstone technology in the synthesis of enantioenriched active pharmaceutical ingredients (APIs)[1]. While traditional Noyori-type catalysts often employ sulfonated diamines (e.g., TsDPEN), the use of aliphatic primary-tertiary diamines—such as (S)-N,N-Diisopropyl-propane-1,2-diamine—offers a highly tunable and robust alternative for bifunctional ruthenium catalysis[2].

As a Senior Application Scientist, it is critical to understand the causality behind the ligand design. The efficacy of (S)-N,N-Diisopropyl-propane-1,2-diamine stems from its distinct bifunctional nature:

  • The Primary Amine (-NH₂): Coordinates to the Ru(II) center and provides the essential N-H proton. This proton participates in a concerted, 6-membered pericyclic transition state with the ketone oxygen, facilitating an outer-sphere hydride transfer[3].

  • The Tertiary Amine (-N(iPr)₂): Acts as a strong σ-donor to stabilize the ruthenium center. More importantly, the bulky diisopropyl groups create a rigid steric environment. According to double-layered Sterimol models, this steric bulk projects into the catalytic pocket, effectively blocking one enantioface of the incoming ketone and dictating the stereochemical outcome to yield high enantiomeric excess (ee)[2].

Visualizing the Catalytic Cycle

G Precat Ru(p-cymene)Cl2 Dimer + (S)-N,N-Diisopropyl-propane-1,2-diamine Amido Active 16e- Ru-Amido Complex (Base Activated) Precat->Amido t-BuOK, iPrOH Hydride 18e- Ru-Hydride Complex (Ru-H / N-H Donor) Amido->Hydride iPrOH (Hydride Transfer) TS 6-Membered Pericyclic TS (Ketone Coordination) Hydride->TS Prochiral Ketone TS->Amido Catalyst Regeneration Product Enantioenriched Chiral Alcohol TS->Product H-Transfer

Caption: Catalytic cycle of Ru-catalyzed ATH highlighting the bifunctional transfer mechanism.

Experimental Workflows & Protocols

This protocol outlines the in situ generation of the active Ru-catalyst and the subsequent ATH of acetophenone. The protocol is designed as a self-validating system: visual color changes confirm complexation, and standard chiral chromatography validates the stereochemical outcome.

Materials Required: *[Ru(p-cymene)Cl₂]₂ (Precursor)

  • (S)-N,N-Diisopropyl-propane-1,2-diamine (Chiral Ligand)

  • Potassium tert-butoxide (t-BuOK, 0.1 M in iPrOH)

  • Anhydrous, degassed 2-Propanol (iPrOH)

  • Prochiral Ketone (e.g., Acetophenone)

Step-by-Step Methodology:

  • Precatalyst Complexation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.025 mmol) and (S)-N,N-Diisopropyl-propane-1,2-diamine (0.055 mmol). Add 5.0 mL of degassed anhydrous iPrOH.

  • Thermal Activation: Stir the mixture at 80 °C for 1 hour. Validation Check: The solution will transition from dark red to a bright yellow-orange, indicating the successful formation of the 18-electron precatalyst complex.

  • Base Activation (Generation of 16e⁻ Species): Cool the reaction to 25 °C. Add 0.5 mL of a 0.1 M solution of t-BuOK in iPrOH (0.05 mmol). Causality: The strong base abstracts HCl from the Ru-complex, generating the coordinatively unsaturated, highly active 16-electron Ru-amido species[3].

  • Substrate Addition: Add the prochiral ketone (5.0 mmol, S/C ratio = 100) dropwise to the activated catalyst solution.

  • Transfer Hydrogenation: Stir the reaction at 25 °C for 12–24 hours. Monitor the reaction progress via TLC or GC.

  • Quench and Isolation: Quench the reaction by exposing it to air and filtering the mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium residues. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the conversion and enantiomeric excess (ee%) using chiral HPLC or GC.

Workflow Step1 1. Complexation [Ru] + Ligand in iPrOH Step2 2. Activation Add t-BuOK (0.1 eq) Step1->Step2 Step3 3. Reduction Add Ketone (1.0 eq) Step2->Step3 Step4 4. Quench Silica Filtration Step3->Step4 Step5 5. Analysis Chiral GC/HPLC Step4->Step5

Caption: Step-by-step experimental workflow for the asymmetric transfer hydrogenation of ketones.

Data Presentation: Substrate Scope & Expected Outcomes

The steric environment created by the N,N-diisopropyl moiety provides excellent facial discrimination for a variety of aryl-alkyl ketones. The table below summarizes the expected quantitative data for this catalytic system.

SubstrateTime (h)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Acetophenone1225>9594 (R)
4-Methoxyacetophenone16259291 (R)
4-Chloroacetophenone1025>9596 (R)
1-Tetralone24408889 (R)

Troubleshooting & Optimization Insights

  • Reversibility of iPrOH Systems: The ATH in 2-propanol is an equilibrium process. If the reaction stalls before reaching full conversion, the equilibrium may have been reached. Causality & Solution: Switch to a Formic Acid/Triethylamine (5:2) azeotrope system. The decomposition of formic acid into CO₂ renders the hydride transfer irreversible, driving the reaction to completion even at high substrate concentrations[1].

  • Inert Atmosphere is Critical: The 16-electron Ru-amido intermediate is highly sensitive to moisture and oxygen. Exposure will lead to irreversible catalyst deactivation (dimerization or oxidation). Always perform the base activation step under strict Schlenk conditions.

  • Temperature Effects: While elevated temperatures (e.g., 40–60 °C) accelerate the reaction rate, they increase the conformational flexibility of the primary-tertiary diamine's steric wall. This flexibility allows the unfavored ketone enantioface to occasionally access the Ru-H bond, leading to an erosion of enantioselectivity. Maintain 25 °C for optimal ee.

References

  • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." J. Am. Chem. Soc. 1995. Source: Kanto Chemical Co. 1

  • Wang, Y. et al. "Steric Effect of Protonated Tertiary Amine in Primary-Tertiary Diamine Catalysis: A Double-Layered Sterimol Model." Org. Lett. 2019. Source: ResearchGate. 2

  • "Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?" Source: PMC, NIH. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N,N-Diisopropyl-propane-1,2-Diamine Catalyzed Reactions

Welcome to the Technical Support Center for organocatalysis utilizing N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) . As a primary-tertiary diamine, this catalyst excels in driving highly enantioselective carbon-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organocatalysis utilizing N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) . As a primary-tertiary diamine, this catalyst excels in driving highly enantioselective carbon-carbon bond-forming reactions, such as asymmetric Michael additions and syn-selective cross-aldol reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind experimental choices, providing you with self-validating protocols and troubleshooting logic to ensure robust, reproducible results in your drug development workflows.

Mechanistic Framework & Causality

To optimize reactions catalyzed by N,N-Diisopropyl-propane-1,2-diamine, one must understand the causality behind its bifunctional nature. The primary amine condenses with the ketone donor to form a nucleophilic enamine intermediate. Concurrently, the bulky tertiary amine (the diisopropyl group) is protonated by a Brønsted acid co-catalyst (e.g., D-CSA or TfOH).

This protonated tertiary amine serves as a critical hydrogen-bond donor. It coordinates the electrophile (e.g., an isatylidenemalononitrile derivative) and locks the transition state into a rigid, highly organized conformation. This synergistic enamine-iminium activation is the direct cause of the exceptional enantiomeric excess (ee) observed in these reactions[1].

G Ketone Ketone Substrate Iminium Iminium Ion Intermediate Ketone->Iminium + Catalyst - H2O Catalyst N,N-Diisopropyl-propane- 1,2-diamine (10 mol%) Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ TS H-Bonded Transition State Enamine->TS + Electrophile Electrophile Electrophile (Michael Acceptor) Electrophile->TS TS->Catalyst Catalyst Regeneration Product Chiral Product TS->Product + H2O (Hydrolysis)

Enamine-Iminium Catalytic Cycle Workflow for Primary-Tertiary Diamines.

Standard Operating Procedure (SOP): Self-Validating Protocol

The following is a self-validating methodology for a standard asymmetric Michael addition of a ketone to an isatylidenemalononitrile derivative[1].

Objective: Synthesis of highly functionalized 3,3'-disubstituted oxindoles.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL round-bottom flask, add the isatylidenemalononitrile derivative (0.2 mmol) and 1,2-dichloroethane (DCE, 1.5 mL) under an inert atmosphere (N₂ or Ar).

  • Catalyst Activation: Add N,N-Diisopropyl-propane-1,2-diamine (10 mol%, 0.02 mmol) and D-camphorsulfonic acid (D-CSA, 10 mol%, 0.02 mmol).

    • Validation Checkpoint 1: The solution must remain homogeneous. The exact equimolar ratio of diamine to Brønsted acid is critical to form the active catalytic ion pair.

  • Initiation: Add the ketone donor (e.g., acetone, 2.0 mmol, 10 equivalents) in one portion at 25 °C.

  • Monitoring: Stir the reaction mixture at 25 °C.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright orange/red isatylidenemalononitrile spot indicates successful enamine attack and conversion.

  • Quenching & Extraction: Once complete (typically 12–24 hours), quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product via flash column chromatography.

    • Validation Checkpoint 3: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IC column) and confirm the structural integrity and diastereomeric ratio via ¹H and ¹³C NMR[1].

Quantitative Optimization Data

The choice of solvent and Brønsted acid co-catalyst dictates the integrity of the hydrogen-bonded transition state. The table below summarizes the optimization data for the Michael addition of acetone to isatylidenemalononitrile, demonstrating the causality between reaction conditions and stereochemical outcomes[1][2].

SolventBrønsted Acid Co-CatalystYield (%)Enantiomeric Excess (ee %)Causality / Observation
Tetrahydrofuran (THF)D-CSA9175Coordinating solvent competes with substrate binding, lowering ee.
TolueneD-CSA8990Non-polar environment preserves the tight ion pair.
1,2-Dichloroethane (DCE) D-CSA 93 99 Optimal polarity and halogen-bonding stabilize the rigid transition state.
1,2-Dichloroethane (DCE)Trichloroacetic Acid9569Weaker acid fails to provide optimal H-bond directionality.
1,2-Dichloroethane (DCE)TfOH8194Strong acid works well but can induce minor background racemic reactions.

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Enantioselectivity or Sluggish Kinetics CheckAcid Check Brønsted Acid Co-catalyst (e.g., D-CSA) Issue->CheckAcid CheckSolvent Check Solvent Polarity Issue->CheckSolvent AcidOK Optimal: 10 mol% D-CSA or TfOH CheckAcid->AcidOK AcidBad Suboptimal: Weak acid or no acid CheckAcid->AcidBad SolventOK Optimal: Non-polar/DCE (Preserves H-bonding) CheckSolvent->SolventOK SolventBad Suboptimal: Protic solvents (Disrupts H-bonding) CheckSolvent->SolventBad

Troubleshooting Logic for Optimizing Diamine Catalyzed Reactions.

Q1: Why is my reaction stalling at low conversion rates (<30%)? A1: Sluggish kinetics usually stem from inefficient iminium/enamine formation or a failure to activate the electrophile. Ensure your Brønsted acid co-catalyst is present in an exact 1:1 ratio with the diamine. Without the acid, the tertiary amine cannot form the hydrogen-bonding network required to lower the activation energy of the carbon-carbon bond-forming step[2]. Additionally, check for steric hindrance; highly substituted ketone donors may require elevated temperatures or a higher catalyst loading.

Q2: How can I improve the enantioselectivity (ee) or diastereoselectivity (syn/anti ratio) of my product? A2: Stereoselectivity is entirely dependent on the rigidity of the transition state. If your ee is low, you are likely using a solvent that is too polar or protic (e.g., DMF, MeOH), which disrupts the vital hydrogen bonds between the protonated tertiary amine and the electrophile. Switch to a non-polar or chlorinated solvent like 1,2-dichloroethane (DCE) or toluene. Furthermore, lowering the reaction temperature to 0 °C can freeze out competing transition states, often boosting ee at the cost of longer reaction times[1][3].

Q3: What is the optimal catalyst loading, and how do I minimize it without losing yield? A3: The standard loading for N,N-Diisopropyl-propane-1,2-diamine is 10 mol%. To safely reduce this to 5 mol%, you must strictly control the moisture in your reaction. While enamine catalysis inherently generates water as a byproduct, excess adventitious water will prematurely hydrolyze the iminium intermediate back to the starting ketone, trapping the catalyst in an inactive state. Use activated molecular sieves (4Å) to sequester excess water without interfering with the catalytic cycle.

References

  • Title: Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chiral Primary−Tertiary Diamine−Brønsted Acid Salt Catalyzed Syn-Selective Cross-Aldol Reaction of Aldehydes Source: The Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Common challenges in the synthesis and purification of N,N-Diisopropyl-propane-1,2-diamine

Welcome to the technical support center for the synthesis and purification of N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2). This guide is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this valuable synthetic intermediate. We will delve into the mechanistic underpinnings of frequent issues, providing not just solutions, but a framework for logical troubleshooting and process optimization.

Section 1: Synthesis Troubleshooting Guide

The most prevalent laboratory-scale synthesis of N,N-Diisopropyl-propane-1,2-diamine is the direct reductive amination of 1,2-diaminopropane with acetone. This method, while conceptually straightforward, is fraught with potential pitfalls related to selectivity and conversion.

Core Synthesis Pathway: Reductive Amination

The reaction proceeds in two main stages:

  • Imine/Iminium Formation: Nucleophilic attack of an amino group from 1,2-diaminopropane onto the carbonyl carbon of acetone, followed by dehydration to form an imine or a protonated iminium ion.

  • Reduction: In-situ reduction of the C=N double bond by a hydride-based reducing agent.

dot

Caption: General workflow for the reductive amination synthesis.

Q1: My reaction shows low or incomplete conversion of the 1,2-diaminopropane starting material. What are the likely causes?

A1: Low conversion is almost always traced back to the initial imine formation step, which is a sensitive equilibrium.

  • Causality - The Equilibrium Problem: The formation of the imine from the amine and ketone releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction solvent will push the equilibrium back towards the starting materials. Many reducing agents, like sodium borohydride, are also sensitive to moisture and acidic conditions, leading to their decomposition and reduced efficacy.[1][2]

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a dry, aprotic solvent such as methanol (MeOH) or dichloromethane (DCM). While MeOH is protic, it is commonly used successfully; ensure it is anhydrous.

    • pH Control: The reaction is often pH-sensitive. Imine formation is typically favored under mildly acidic conditions (pH 4-6) which facilitate the dehydration of the carbinolamine intermediate. However, if the pH is too low, the starting diamine will be fully protonated, rendering it non-nucleophilic.[2] Consider using an acetic acid/sodium acetate buffer system.

    • Water Scavenging: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can be used to sequester the water formed during the reaction and drive the equilibrium forward.

    • Reaction Time for Imine Formation: Before adding the reducing agent, allow the 1,2-diaminopropane and acetone to stir together at room temperature for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established.

Q2: I'm observing multiple products by GC/MS, including a major impurity with the same mass as my target compound. How can I improve selectivity for the N,N-isomer over the N,N'-isomer?

A2: This is the most critical challenge in this synthesis. You are likely forming the undesired but isomeric N,N'-diisopropyl-propane-1,2-diamine, where one isopropyl group has been added to each of the two nitrogen atoms. Because they have identical molecular weights, they are indistinguishable by mass spectrometry alone and can be very difficult to separate by distillation.

  • Causality - Steric Hindrance and Reactivity: The primary amino group (at position 2) of the starting material is sterically less hindered than the primary amino group at position 1 (next to the methyl group). However, once the first isopropyl group is added to one nitrogen, the resulting secondary amine is often more nucleophilic than the remaining primary amine, leading to the second alkylation occurring on the same nitrogen. Controlling this is a delicate balance. The formation of the N,N'- isomer suggests that both nitrogens are reacting before a second addition can occur on the first nitrogen.

  • Strategies for Enhanced Selectivity:

    • Controlled Stoichiometry: Use a slight excess of 1,2-diaminopropane relative to the total amount of acetone. This favors mono-isopropylation on either nitrogen initially, and the subsequent reaction is more likely to occur on the now more-nucleophilic secondary amine.

    • Slow Addition of Acetone: Instead of adding all the acetone at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the electrophile low, favoring reaction at the most reactive site and minimizing competitive reactions at the second amino group.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the subtle activation barriers between the competing reaction pathways, leading to a loss of selectivity.

Q3: How do I choose the right reducing agent? My reaction with sodium borohydride (NaBH₄) gave a low yield and a lot of isopropanol.

A3: The choice of reducing agent is critical for a successful one-pot reductive amination.

  • Causality - Reductant Selectivity: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce both the imine intermediate and the acetone starting material.[1] If it reduces the acetone to isopropanol, that portion of the starting material is consumed in a non-productive side reaction. More selective reducing agents are required that preferentially reduce the protonated iminium ion over the carbonyl group of the ketone.

  • Comparison of Common Reducing Agents:

Reducing AgentKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Poor selectivity; reduces both ketones and imines. Requires a two-step process.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminiums in the presence of ketones.[3] Allows for a one-pot reaction.Toxic cyanide byproduct; requires careful quenching and waste disposal.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective like NaBH₃CN but avoids cyanide.[1] Less sensitive to moisture than NaBH₄.More expensive, can be slower. The acetate byproducts need to be washed out.

Recommendation: For this synthesis, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) are the preferred reagents to maximize yield and minimize side reactions in a one-pot procedure.[1][3]

Section 2: Purification Troubleshooting Guide

Purification is dominated by the challenge of separating the desired N,N-isomer from the N,N'-isomer and other byproducts.

dot

Caption: A typical purification workflow for the target diamine.

Q4: I'm having extreme difficulty separating my product from the N,N'-diisopropyl isomer via distillation. What can I do?

A4: This is expected due to their similar molecular structures and likely very close boiling points.

  • Causality - Boiling Point Proximity: Isomers with similar molecular weights and functional groups often have boiling points that are too close to be separated by a standard simple distillation.

  • Recommended Solutions:

    • High-Efficiency Fractional Distillation: This is the most direct method. Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or, ideally, a packed column). Maintain a very slow and steady distillation rate and a high reflux ratio to allow the vapor-liquid equilibria to separate the isomers effectively.

    • Chemical Resolution (Advanced): If distillation fails, consider derivatization. The target molecule has a primary amine, while the N,N'-isomer has two secondary amines. This difference in reactivity can be exploited. For example, reacting the mixture with a carefully controlled amount of an aldehyde (like benzaldehyde) could selectively form a Schiff base with your desired product's primary amine. This new, larger molecule would have a significantly different boiling point, allowing for separation. The Schiff base would then need to be hydrolyzed back to the amine. This is a multi-step process and should be considered a rescue operation.

    • Go Back to Synthesis: The most efficient solution is often to re-optimize the synthesis (as described in Q2) to prevent the formation of the isomer in the first place.

Q5: What are the best practices for the aqueous workup of a reductive amination?

A5: A proper workup is crucial for removing inorganic salts and byproducts, which simplifies the final distillation.

  • Step-by-Step Workup Protocol:

    • Quench: Cool the reaction mixture in an ice bath. If you used NaBH₃CN, it is critical to quench any excess reagent. Slowly and carefully add an acid (e.g., 1M HCl) until the effervescence (hydrogen cyanide gas evolution - perform in a well-ventilated fume hood ) ceases. Adjust the pH to be strongly basic (pH > 12) with NaOH to ensure the diamine product is in its free base form.

    • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The free base amine will move into the organic layer.

    • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is your crude product, ready for distillation.

Section 3: Frequently Asked Questions (FAQs)

Q6: How can I definitively confirm the structure of my product and distinguish it from the N,N'-isomer?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[4]

  • ¹H NMR: The desired N,N- isomer is asymmetric. You should expect to see distinct signals for the protons on the propane backbone (CH, CH₂). The N-H protons of the primary amine will likely appear as a broad singlet. The N,N'- isomer, in contrast, is C₂-symmetric (for the racemic mixture), which will result in a simpler, more symmetric spectrum.

  • ¹³C NMR: A similar logic applies. The number of unique carbon signals will be higher for the asymmetric N,N-isomer than for the symmetric N,N'-isomer.

Q7: What are the key safety precautions for handling 1,2-diaminopropane and its derivatives?

A7: 1,2-diaminopropane is a hazardous chemical.[5] The product should be assumed to have similar hazards.

  • Corrosive: It can cause severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for butyl or Viton gloves), a lab coat, and chemical splash goggles.

  • Flammable: It is a flammable liquid with a low flash point.[6] Keep it away from ignition sources.

  • Air Sensitive: It can react with CO₂ from the air.[6] Handle and store under an inert atmosphere (e.g., nitrogen or argon).

  • Ventilation: Always work in a well-ventilated chemical fume hood.

Q8: How should the final, purified N,N-Diisopropyl-propane-1,2-diamine be stored?

A8: Due to the presence of the primary amine, the compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored in a tightly sealed amber glass bottle under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place away from light and acids.[5]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine.
  • Wikipedia. (2023). 1,2-Diaminopropane. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide.
  • LookChem. (n.d.). Cas 78-90-0, 1,2-Diaminopropane. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N,N-Diisopropyl-propane-1,2-diamine

Welcome to the Technical Support Center for N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) [1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) [1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this bifunctional aliphatic amine as a specialized ligand, catalyst, or pharmaceutical building block.

Because this molecule features both a highly reactive primary amine and a sterically hindered tertiary amine, it is susceptible to divergent and competing degradation pathways when exposed to environmental stressors. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagent.

Mechanistic Overview of Degradation

Understanding the regioselectivity of this diamine is critical. The primary amine at the C2 position acts as a strong nucleophile, while the tertiary amine at the C1 position is sterically shielded by two bulky isopropyl groups, altering its reactivity profile[2].

AmineDegradation A N,N-Diisopropyl-propane-1,2-diamine B CO2 Exposure A->B Nucleophilic Attack C O2 / Heat A->C Radical Oxidation D Moisture A->D Hygroscopic Uptake E Carbamate Salts (Primary Amine) B->E F N-Oxides & Dealkylation (Tertiary Amine) C->F G Hydrate Formation (Dilution) D->G

Mechanistic degradation pathways of N,N-Diisopropyl-propane-1,2-diamine under environmental stress.

Troubleshooting & FAQs

Q1: My reagent has developed a white precipitate and its viscosity has noticeably increased. What happened? A1: This is the classic signature of carbamate formation. The primary amine group is highly nucleophilic and reacts rapidly with atmospheric carbon dioxide (CO₂) to form stable carbamate salts[3].

  • Causality: CO₂ acts as an electrophile. The primary amine attacks the carbon center, and the resulting carbamic acid is deprotonated by another amine molecule, forming an insoluble or highly viscous intermolecular salt network. The bulky diisopropyl groups on the tertiary amine prevent it from reacting with CO₂, making the primary amine the sole site of this specific degradation[4].

  • Solution: Always store and transfer the diamine under an inert atmosphere (Argon or N₂). If carbamates have already formed, the amine must be purified via vacuum distillation over a strong base (see Protocol B).

Q2: I am observing a loss of catalytic/ligand activity over time, and the liquid has turned yellow, even when stored in a sealed bottle. Why? A2: This indicates oxidative degradation. Aliphatic amines are susceptible to autoxidation in the presence of trace oxygen, heat, and light, forming N-oxides and undergoing subsequent dealkylation[5].

  • Causality: Radical-mediated oxidation targets the alpha-carbon C-H bonds or the nitrogen lone pair directly. The tertiary N,N-diisopropyl group can oxidize to an N-oxide, which sterically and electronically destroys its ability to coordinate with metals in catalytic applications.

  • Solution: Degas the reagent using freeze-pump-thaw cycles and store it in amber ampoules to prevent photo-oxidation.

Q3: My stoichiometric yields are consistently low, but NMR shows no structural degradation. What is causing the discrepancy? A3: The issue is likely hygroscopicity. Like most low-molecular-weight diamines, this compound readily absorbs atmospheric moisture, forming hydrates.

  • Causality: Water molecules hydrogen-bond strongly with both amine centers. This dilutes the effective molarity of your reagent, leading to weighing errors and stoichiometry imbalances without altering the chemical structure of the amine itself.

  • Solution: Quantify water content via Karl Fischer titration. Dry the amine over activated 3Å molecular sieves for 48 hours prior to use.

Quantitative Degradation Profiling

The following table summarizes the degradation rates and analytical markers for N,N-Diisopropyl-propane-1,2-diamine under various environmental stressors.

Environmental StressorPrimary Degradation PathwayObserved Physical ChangeAnalytical MarkerPreventative Action
Ambient Air (25°C) CO₂ Absorption (Carbamate)Increased viscosity, white precipitateFT-IR: ~1570 cm⁻¹ (C=O stretch)Store under Argon/N₂
Elevated Temp + O₂ Oxidative DealkylationColor shift (clear to yellow/brown)GC-MS: Lower MW fragmentsDegas solvents, add antioxidants
High Humidity Hydrate FormationVolume expansion, assay dropKarl Fischer: >0.5% H₂OStore over 3Å molecular sieves

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical and purification workflows, the following protocols feature built-in validation checks. If a validation check fails, the protocol must be aborted and restarted to prevent downstream experimental failure.

Protocol A: Diagnostic ¹H-NMR Workflow for Amine Integrity

Purpose: To quantitatively determine the extent of oxidative degradation and carbamate formation.

  • Sample Preparation: Inside a nitrogen-filled glovebox, dissolve 20 mg of the diamine in 0.5 mL of anhydrous CDCl₃.

  • Internal Standard Addition: Add exactly 5.0 µL of mesitylene (internal standard) to the NMR tube.

    • Validation Check: Mesitylene provides a sharp singlet at 6.8 ppm. If this peak is broadened or split, the NMR shimming is poor or the sample is precipitating, invalidating the quantitative analysis. Do not proceed with integration until shimming is corrected.

  • Spectral Acquisition: Acquire ¹H-NMR (minimum 16 scans, d1 = 10s to ensure complete relaxation of all protons).

  • Data Analysis: Integrate the mesitylene peak (set to 3.00). Integrate the methine multiplet of the diisopropyl groups (~3.0 ppm).

    • Validation Check: The ratio of the methine peak to the mesitylene peak should remain constant across pure batches. A decrease in this ratio specifically indicates oxidative dealkylation of the tertiary amine.

Protocol B: Recovery and Purification via Vacuum Distillation

Purpose: To rescue degraded diamine that has formed carbamate salts or absorbed significant moisture.

  • Free-Basing: Add 5% w/w crushed Potassium Hydroxide (KOH) pellets to the degraded diamine in a Schlenk flask.

    • Causality: KOH acts as a strong base to "crack" the carbamate salts back into the free primary amine and insoluble potassium carbonate, while simultaneously sequestering water.

  • Setup: Assemble a short-path distillation apparatus under high vacuum (≤ 1 Torr).

    • Validation Check: Isolate the vacuum pump and monitor the pressure gauge for 5 minutes before applying heat. If the pressure rises, there is an atmospheric leak. Heating a leaking system will introduce O₂ and cause severe thermal oxidation during distillation. Fix the leak before proceeding.

  • Distillation: Heat the oil bath gradually. Discard the first 5% of the distillate (contains water and low-boiling dealkylation products). Collect the main fraction.

  • Storage: Transfer the purified fraction via cannula into a flame-dried Schlenk bomb containing activated 3Å molecular sieves.

References

  • PubChem, "N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345", National Institutes of Health. URL:[Link]

  • "Study of CO2-Absorption into Thermomorphic Lipophilic Amine Solvents", German National Library (d-nb.info). URL: [Link]

  • "Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O", Morehead State University. URL:[Link]

  • "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms", ACS Publications. URL:[Link]

  • "Stability of Structurally Varied Aqueous Amines for CO2 Capture", ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N,N-Diisopropyl-propane-1,2-diamine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique solubility challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique solubility challenges associated with N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2).

Because this molecule features both a highly nucleophilic primary amine and a sterically hindered tertiary amine, its solubility behavior is highly dynamic. It is extremely sensitive to atmospheric conditions, solvent polarity, and pH. This guide breaks down the causality behind these issues and provides self-validating protocols to keep your workflows running smoothly.

Troubleshooting FAQs

Q1: Why does my N,N-Diisopropyl-propane-1,2-diamine solution suddenly turn cloudy and precipitate in non-polar solvents like hexane or toluene? A1: This is a classic case of carbamate precipitation . The primary amine group on the diamine is highly nucleophilic. When exposed to ambient air, it rapidly absorbs carbon dioxide (CO₂) to form a zwitterionic carbamate salt. This phenomenon is extensively documented in carbon capture research involving sterically hindered amines ()[1]. Because non-polar solvents lack the dielectric constant required to solvate these ionic charges, the carbamate crashes out of solution[1].

  • The Fix: Always handle the free base under an inert atmosphere (Nitrogen or Argon). If precipitation has already occurred, you can often reverse the reaction (decarboxylation) by applying mild heat under a continuous inert gas purge, or by adding a small volume of a polar aprotic cosolvent (e.g., DMF) to break the ionic aggregation.

Q2: I formed the hydrochloride (HCl) salt of the diamine to improve bench stability, but now it won't dissolve in my organic reaction mixture. How can I fix this? A2: Salt formation drastically alters the physicochemical properties of an active pharmaceutical ingredient (API) or intermediate. The diamine dihydrochloride has a massive crystal lattice energy. To dissolve it, you need a solvent with a high dielectric constant (like water, methanol, or DMSO) to separate and solvate the ions ()[2]. In non-polar organics (DCM, ether, toluene), the salt will remain completely insoluble.

  • The Fix: If your downstream chemistry requires a non-polar solvent, you must convert the salt back to its free base form (see protocol below). Alternatively, if you must use a salt in an organic medium, consider forming a more lipophilic salt. Using counterions with longer alkyl chains or bulky aromatic groups (e.g., tosylate, octanoate) can significantly enhance solubility in organic solvents compared to the rigid hydrochloride lattice.

Q3: During liquid-liquid extraction (aqueous/organic), I am losing my diamine to the aqueous phase despite using an organic solvent. What is happening? A3: This is a pH-partitioning failure. N,N-Diisopropyl-propane-1,2-diamine has two basic nitrogen centers. If the pH of your aqueous phase is below the pKa of the conjugate acids, the diamine exists as a highly water-soluble cationic species. Furthermore, salt disproportionation can occur at the phase boundary if the pH is not strictly controlled, leading to unpredictable solubility and yield loss ()[3].

  • The Fix: Adjust the aqueous phase to a highly alkaline state (pH > 12) using NaOH. This ensures both amine groups are fully deprotonated. Once in the neutral free base form, the bulky diisopropyl groups will drive the partition coefficient (LogP) heavily in favor of the organic phase.

Quantitative Data: Solubility State Matrix

Understanding the chemical state of your diamine is the key to predicting its solubility. Standardized experimental protocols emphasize the importance of phase separation and isothermal equilibrium when profiling aliphatic diamines ()[4].

Chemical StateNon-Polar Organics (Hexane, Toluene)Moderately Polar Organics (DCM, EtOAc)Highly Polar / Protic (MeOH, Water)Mechanistic Cause of Behavior
Free Base Highly SolubleHighly SolubleModerately SolubleLipophilic diisopropyl groups dominate solvation thermodynamics.
Carbamate (CO₂ adduct) Insoluble (Precipitates) Sparingly SolubleSoluble (with degradation)Zwitterionic nature prevents solvation by low-dielectric media.
Hydrochloride Salt Insoluble InsolubleHighly SolubleHigh crystal lattice energy requires a high dielectric constant to dissociate.

Mechanistic Workflow

The following diagram illustrates the logical relationships and state transitions that govern the solubility of N,N-Diisopropyl-propane-1,2-diamine.

Mechanism A Free Base Diamine (Soluble in Organics) B Carbamate Salt (Precipitates) A->B + CO2 (Air) Non-Polar Solvent C Protonated Salt (Aqueous Soluble) A->C + Acid (pH < 7) B->A Inert Gas Purge + Mild Heat C->A + Strong Base (pH > 12) Liquid-Liquid Extraction

Mechanistic state transitions of N,N-Diisopropyl-propane-1,2-diamine affecting solubility.

Experimental Protocol: Quantitative Free-Basing & Solvent Exchange

To rescue precipitated carbamates or transfer an insoluble diamine salt into an organic solvent, use this self-validating free-basing protocol.

Step 1: Aqueous Dissolution

  • Action: Suspend the problematic diamine salt or carbamate mixture in MS-grade water (approx. 10 mL per gram of compound).

  • Causality: Water provides the necessary dielectric constant to break the ionic lattice of the salt or the zwitterionic bonds of the carbamate, bringing the compound fully into solution as an aqueous cation.

Step 2: Alkalinization

  • Action: Slowly add 5M NaOH dropwise under continuous stirring.

  • Self-Validation: Continuously monitor the solution with pH indicator strips. Stop adding base only when the solution strictly reads pH > 12 .

  • Causality: Exceeding the pKa of both amine groups ensures 100% deprotonation. The solution may turn milky as the lipophilic free base crashes out of the aqueous phase.

Step 3: Organic Extraction

  • Action: Add an equal volume of a moderately polar organic extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Causality: The bulky diisopropyl groups make the neutral free base highly lipophilic, thermodynamically driving it across the phase boundary into the organic layer.

Step 4: Phase Separation

  • Action: Transfer the mixture to a separatory funnel. Agitate gently, venting frequently to release any residual CO₂ gas generated during the pH adjustment. Allow the phases to separate completely. Collect the upper organic layer.

Step 5: Drying and Preservation

  • Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and immediately flush the receiving flask with Argon or Nitrogen gas.

  • Causality: Removing trace water prevents hydrolytic side reactions, while the inert atmosphere prevents ambient CO₂ from re-entering the system and causing secondary carbamate precipitation.

References

  • Lund University. Precipitating Amine Absorption Systems for Carbon Capture. Available at: [Link]

  • Pharma's Almanac. Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at:[Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Catalyst Deactivation by N,N-Diisopropyl-propane-1,2-diamine

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult on reaction failures involving highly coordinating aliphatic amines. N,N-Diisopropyl-propane-1,2-diamine (CID 1961...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult on reaction failures involving highly coordinating aliphatic amines. N,N-Diisopropyl-propane-1,2-diamine (CID 19616345)[1] is a particularly notorious substrate and additive. While its tertiary amine terminus is sterically shielded by dual isopropyl groups, its primary amine terminus is highly nucleophilic. This structural dichotomy often leads to abrupt catalyst poisoning.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to maintain robust catalytic turnover in the presence of this challenging diamine.

Section 1: The Causality of Catalyst Poisoning

Understanding why your catalyst dies is the prerequisite to saving it. Aliphatic primary amines inhibit transition metal catalysis through three primary mechanisms:

  • Off-Cycle Speciation: The primary amine acts as a potent σ -donor. It outcompetes the substrate for the open coordination site on the metal, displacing labile ligands to form thermodynamically stable, catalytically dormant bis-amine palladium(II) complexes[2].

  • Reductive Aggregation: High local concentrations of free aliphatic amines can accelerate the over-reduction of Pd(II) intermediates. This leads to the irreversible formation of catalytically inactive Pd(0) nanoparticles, visually identifiable as a dark precipitate known as "Palladium black"[3],[4].

  • Chelation-Induced Locking: Despite the steric bulk of the diisopropyl groups, the 1,2-propane backbone can facilitate bidentate coordination, creating a highly stable chelate ring that permanently locks the active metal center and prevents oxidative addition.

G Pd_Active Active Pd Catalyst (On-Cycle) Substrate Substrate Binding Pd_Active->Substrate Productive Pathway Diamine N,N-Diisopropyl-propane-1,2-diamine Coordination Pd_Active->Diamine Competitive Binding Product Product Formation Substrate->Product Product->Pd_Active Dormant Dormant Bis-Amine Pd Complex Diamine->Dormant Dormant->Pd_Active Ligand Tuning (GPhos) Pd_Black Pd(0) Aggregation (Palladium Black) Dormant->Pd_Black Over-reduction Lewis_Acid Lewis Acid Masking (Transient Protection) Lewis_Acid->Diamine Blocks Coordination

Mechanistic divergence between productive catalysis and amine-induced deactivation.

Section 2: Troubleshooting Guides & FAQs

Q1: My cross-coupling stalls at 20% conversion when N,N-Diisopropyl-propane-1,2-diamine is present. What is the exact mechanism of failure? A1: The abrupt stall indicates an equilibrium shift toward an off-cycle resting state. The primary amine moiety outcompetes your aryl halide or nucleophile for the metal center. Once the bis-amine complex forms, the catalytic cycle halts because the requisite oxidative addition or transmetalation steps are sterically and electronically blocked[5],[2].

Q2: How can I rationally design my catalyst system to resist this deactivation without changing my substrates? A2: Steric tuning of the supporting ligand is critical. Transitioning to bulky, electron-rich dialkylbiaryl monophosphine ligands (e.g., GPhos or BrettPhos ) creates a sterically constrained microenvironment around the Pd center[5]. The bulky substituents (like the OtBu group in GPhos) actively resist the formation of dormant complexes with the primary amine group, allowing the catalyst to accommodate the substrate while rejecting the poison[6].

Q3: If I am locked into a specific catalyst (e.g., Pd(OAc)₂/PPh₃), can I use additives to protect the metal? A3: Yes, through transient Lewis acid masking . By introducing a Lewis acid (e.g., BF3​⋅OEt2​ or Ti(OiPr)4​ ), you can reversibly coordinate the highly nucleophilic primary amine lone pair[7]. This dynamically lowers the effective concentration of the free amine in solution, preventing it from poisoning the transition metal catalyst while still allowing the reaction to proceed[8].

Q4: I observe a black precipitate forming at the bottom of my flask. Is my catalyst dead, and can it be revived? A4: The black precipitate is palladium black, confirming irreversible catalyst aggregation and nanoparticle formation[3]. While prevention is the best strategy, you can suppress this specific reduction pathway by adding a mild oxidant like 1,4-benzoquinone (BQ) (10-15 mol%) to the reaction mixture. BQ helps maintain the active Pd(II) oxidation state, preventing the transformation of Pd(II) complexes into metallic Pd aggregates[9].

Section 3: Self-Validating Experimental Protocols

To definitively prove whether N,N-Diisopropyl-propane-1,2-diamine is causing your reaction failure, you must isolate the variable. Do not guess; use this self-validating diagnostic workflow.

Protocol: Diagnostic Transient Masking Workflow

Causality Principle: If deactivation is strictly due to amine coordination, pre-equilibrating the diamine with a Lewis acid before introducing the catalyst will restore linear reaction kinetics.

Step-by-Step Methodology:

  • Baseline Setup: Charge an oven-dried Schlenk flask with your core substrates and solvent under an inert argon atmosphere. Do not add the catalyst yet.

  • Lewis Acid Masking: Add 1.05 equivalents (relative to the diamine) of BF3​⋅OEt2​ dropwise at 0 °C.

  • Diamine Introduction: Inject the N,N-Diisopropyl-propane-1,2-diamine. Stir for 15 minutes at room temperature. Causality note: This incubation period is mandatory to ensure complete thermodynamic formation of the Lewis acid-base adduct, effectively "hiding" the amine from the catalyst.

  • Catalyst Initiation: Introduce your Pd precatalyst (e.g., Pd G3) and heat to the target reaction temperature.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench with basic aqueous buffer (to release the amine for accurate GC/LC-MS quantification).

Self-Validation Check:

  • If the masked reaction reaches >80% conversion while the unmasked control stalls at 20%, you have definitively proven amine-induced lone-pair poisoning.

  • If both reactions fail equally, the deactivation is likely due to reagent degradation or halide poisoning, not amine coordination.

G Step1 1. Baseline Setup (Substrates + Solvent) Step2 2. Add Lewis Acid (1.05 eq to Amine) Step1->Step2 Step3 3. Introduce Diamine (Incubate 15 min) Step2->Step3 Step4 4. Add Pd Catalyst & Initiate Heat Step3->Step4 Decision Kinetic Profile Analysis Step4->Decision Outcome1 Linear Kinetics: Masking Successful Decision->Outcome1 Yes Outcome2 Early Plateau: Change Ligand/System Decision->Outcome2 No

Self-validating workflow for transient Lewis acid masking of aliphatic amines.

Section 4: Quantitative Data Presentation

The following table summarizes the comparative performance of various catalyst systems and protective strategies in the presence of 1.0 equivalent of N,N-Diisopropyl-propane-1,2-diamine during a standard C-N cross-coupling model reaction.

Catalyst System (5 mol%)Additive / StrategyConversion (%)TOF ( h−1 )Visual Observation & Speciation
Pd(OAc)₂ / PPh₃None (Control)15%2.5Rapid formation of Palladium black[3].
Pd(OAc)₂ / PPh₃ BF3​⋅OEt2​ (1.05 eq)68%18.0Yellow solution; slow but steady kinetics.
Pd G3 / RuPhosNone42%14.5Gradual darkening; partial off-cycle trapping.
Pd G3 / GPhos None 92% 48.0 Clear solution; robust turnover[5].
Pd G3 / GPhosBenzoquinone (10 mol%)98%55.0Optimal stability; zero Pd(0) aggregation[9].

Note: The synergistic use of a highly sterically demanding ligand (GPhos) combined with a mild oxidant (Benzoquinone) provides the highest resistance to diamine-induced deactivation.

References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions DSpace@MIT
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions (Elaine C. Reichert) DSpace@MIT
  • Poisoning and deactivation of palladium c
  • N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345 PubChem
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst...
  • Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation Journal of the American Chemical Society
  • Lewis acid c
  • Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogen
  • Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speci

Sources

Reference Data & Comparative Studies

Validation

Comparison of N,N-Diisopropyl-propane-1,2-diamine with other chiral diamine ligands

Strategic Evaluation of N,N-Diisopropyl-propane-1,2-diamine vs. Traditional Chiral Diamines in Asymmetric Catalysis The selection of an appropriate chiral diamine ligand is a defining parameter in the optimization of asy...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Evaluation of N,N-Diisopropyl-propane-1,2-diamine vs. Traditional Chiral Diamines in Asymmetric Catalysis

The selection of an appropriate chiral diamine ligand is a defining parameter in the optimization of asymmetric transformations. While C2-symmetric primary-primary diamines like 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) have long dominated transition-metal catalysis[1], the emergence of asymmetric organocatalysis has necessitated ligands with highly differentiated nitrogen centers.2[2] represents a specialized class of primary-tertiary diamines. By coupling a reactive primary amine with a sterically demanding tertiary amine, it enables bifunctional activation modes that are fundamentally orthogonal to classical C2-symmetric ligands. This guide provides an objective, data-driven comparison of these ligand classes for drug development professionals and synthetic chemists.

Structural and Mechanistic Divergence

The core utility of N,N-Diisopropyl-propane-1,2-diamine lies in its structural asymmetry. In organocatalytic applications, the primary amine readily condenses with carbonyl substrates to form an active enamine intermediate. Simultaneously, the diisopropyl-substituted tertiary amine, when protonated by a strong Brønsted acid (e.g., TfOH), acts as a highly directional hydrogen-bond donor. This creates a rigid transition state that effectively shields one face of the enamine, driving exceptional syn-diastereoselectivity in direct aldol reactions—a selectivity profile notoriously difficult to achieve with standard proline derivatives[3].

Conversely, DACH and DPEN rely on their C2-symmetry to create a well-defined chiral pocket when coordinated to transition metals (e.g., Ru, Ir, Pd)[1]. In these systems, both primary amines coordinate to the metal center, facilitating metal-ligand bifunctional catalysis (such as Noyori transfer hydrogenation) where the NH protons participate directly in the outer-sphere hydride transfer step.

Mechanistic divergence of chiral diamine ligands in asymmetric catalysis.

Comparative Performance Data

To objectively evaluate these ligands, we must compare their performance across their respective optimal catalytic domains. The table below summarizes the performance of these diamines in two distinct benchmark reactions: the organocatalytic asymmetric direct aldol reaction (cyclohexanone + p-nitrobenzaldehyde) and the Ru-catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone.

LigandCatalyst SystemReaction TypeYield (%)dr (syn:anti)ee (%)
N,N-Diisopropyl-propane-1,2-diamine Ligand + TfOH (10 mol%)Direct Aldol85>90:1095
DACH Ligand + TfOH (10 mol%)Direct Aldol<20ND<10
DPEN RuCl(p-cymene)(Ligand)ATH of Acetophenone>99N/A98
N,N-Diisopropyl-propane-1,2-diamine RuCl(p-cymene)(Ligand)ATH of Acetophenone<50N/A<20

Data Synthesis: N,N-Diisopropyl-propane-1,2-diamine excels in organocatalysis but fails in ATH because its bulky tertiary amine prevents stable bidentate coordination to the Ruthenium center. Conversely, DACH and DPEN lack the differentiated steric bulk required to enforce facial selectivity in the absence of a metal center.

Experimental Protocols & Self-Validating Workflows

Protocol A: Asymmetric Direct Aldol Reaction using N,N-Diisopropyl-propane-1,2-diamine

This protocol leverages the primary-tertiary diamine as a3[3].

  • Catalyst Preparation: In a flame-dried vial, dissolve N,N-Diisopropyl-propane-1,2-diamine (10 mol%) in anhydrous brine-washed THF (1.0 mL). Add trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise at 0 °C.

    • Causality: TfOH selectively protonates the more basic tertiary amine. This is critical; if a weaker acid or excess acid is used, rapid equilibrium may protonate the primary amine, entirely inhibiting enamine formation.

  • Substrate Addition: Add the ketone donor (e.g., cyclohexanone, 2.0 equiv) to the mixture. Stir for 15 minutes.

    • Self-Validation: The solution will adopt a distinct, transient yellow tint, indicating the successful formation of the active enamine intermediate. If the solution remains colorless, trace water may have hydrolyzed the enamine, and the solvent must be re-dried.

  • Electrophile Introduction: Add the aldehyde acceptor (1.0 equiv) and stir at -20 °C for 24-48 hours.

    • Causality: Sub-ambient temperatures rigidify the hydrogen-bonded transition state between the protonated tertiary amine and the incoming aldehyde, maximizing syn-diastereoselectivity.

  • Quench and Analysis: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze the crude mixture via chiral HPLC.

Workflow for primary-tertiary diamine-catalyzed asymmetric aldol reactions.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Benchmark for DACH/DPEN)

For comparison, the standard transition-metal protocol requires a 1[1].

  • Complexation: Heat[RuCl₂(p-cymene)]₂ (0.5 mol%) and Ts-DPEN or DACH (1.1 mol%) in isopropanol at 80 °C for 1 hour.

  • Reduction: Cool to room temperature, add acetophenone (1.0 equiv) and an azeotropic mixture of formic acid/triethylamine (5:2).

    • Causality: The primary amines of DPEN/DACH coordinate cleanly to Ru and participate in a concerted outer-sphere hydride transfer. Attempting this complexation with N,N-Diisopropyl-propane-1,2-diamine results in catalyst decomposition due to severe steric clashing from the diisopropyl groups against the metal center.

Strategic Selection Guide

  • Choose N,N-Diisopropyl-propane-1,2-diamine when designing metal-free, organocatalytic transformations (e.g., aldol reactions, Michael additions) where high syn-diastereoselectivity is required. Its primary-tertiary structure is purpose-built for enamine-Brønsted acid bifunctional activation.

  • Choose DACH or DPEN when developing transition-metal catalyzed reductions, epoxidations, or cross-couplings. Their C2-symmetry and unhindered primary/secondary amines are absolutely essential for stable metal coordination and outer-sphere hydrogen bonding.

References

  • Title: A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345 Source: PubChem URL: [Link]

Sources

Comparative

Technical Comparison Guide: N,N-Diisopropyl-propane-1,2-diamine vs. N,N'-diisopropylethylenediamine in Catalysis

Executive Summary In the landscape of transition-metal catalysis and active pharmaceutical ingredient (API) development, the selection of diamine ligands dictates the steric and electronic environment of the catalytic po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition-metal catalysis and active pharmaceutical ingredient (API) development, the selection of diamine ligands dictates the steric and electronic environment of the catalytic pocket. This guide provides an objective, data-driven comparison between two distinct aliphatic diamines: N,N'-diisopropylethylenediamine (DIPEDA) and N,N-Diisopropyl-propane-1,2-diamine . While structurally related, their symmetrical versus unsymmetrical nature fundamentally alters their coordination chemistry, making them suited for entirely different catalytic paradigms[1].

Structural and Electronic Profiling: The Causality of Performance

DIPEDA (CAS 4013-94-9): The Symmetrical Shield

DIPEDA features a symmetrical ethylenediamine backbone flanked by two secondary amines bearing isopropyl groups. This uniform steric bulk is highly effective at stabilizing high-valent transition metals (e.g., Cu, Ru, Ni) while actively preventing the formation of inactive polymeric or μ -oxo bridged dimeric species in solution [1]. Because both nitrogens are secondary, outer-sphere hydrogen bonding is minimized, forcing the catalytic reaction to occur strictly within the sterically defined inner sphere. It is a gold-standard ligand in Atom Transfer Radical Polymerization (ATRP) and copper-catalyzed cross-coupling[2].

N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2): The Hemilabile Bifunctional Ligand

In stark contrast, N,N-Diisopropyl-propane-1,2-diamine is an unsymmetrical molecule containing one unhindered primary amine and one highly sterically demanding tertiary amine [3]. This electronic asymmetry introduces hemilability—the primary amine anchors tightly to the metal center, while the bulky tertiary amine can reversibly dissociate to open a vacant coordination site during the catalytic cycle. Furthermore, the primary amine acts as a strong hydrogen-bond donor for outer-sphere substrate activation and serves as a synthetic handle for condensation into complex Schiff-base ligands[3].

Pathway cluster_DIPEDA DIPEDA (Symmetrical) cluster_Propane N,N-Diisopropyl-propane-1,2-diamine (Unsymmetrical) D1 Secondary Amines (Uniform Steric Bulk) D2 Rigid Metal Coordination (Cu, Ru) D1->D2 Bidentate Binding D3 Monomeric Complex (Prevents Aggregation) D2->D3 Steric Shielding P1 Primary + Tertiary Amine (Electronic Asymmetry) P2 Hemilabile Coordination + H-Bonding P1->P2 Selective Reactivity P3 Bifunctional Catalysis (Schiff Base Precursor) P2->P3 Outer-Sphere Control

Fig 1. Mechanistic divergence in metal coordination between symmetrical and unsymmetrical diamines.

Comparative Performance Data

To facilitate rapid ligand selection, the quantitative and qualitative parameters of both diamines are summarized below.

ParameterN,N'-diisopropylethylenediamine (DIPEDA)N,N-Diisopropyl-propane-1,2-diamine
CAS Number 4013-94-929151-48-2
Molecular Formula C8H20N2C9H22N2
Structural Topology Symmetrical (Secondary-Secondary)Unsymmetrical (Primary-Tertiary)
Steric Profile Uniformly bulky (N,N'-diisopropyl)Highly polarized (unhindered NH₂, bulky NiPr₂)
Coordination Mode Rigid BidentateHemilabile Bidentate
Outer-Sphere H-Bonding Weak (Secondary amines)Strong (Primary amine)
Primary Applications Cu-catalyzed oxidation, ATRP, MetathesisBifunctional catalysis, Schiff-base precursor

Experimental Protocols: Self-Validating Workflows

The following protocols demonstrate how to leverage the distinct chemical properties of each ligand. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of a Monomeric Cu(II)-DIPEDA Catalyst for Aerobic Oxidation

Objective: Prepare a stable monomeric Cu(II) complex. Causality: The bulky isopropyl groups prevent the formation of inactive μ -oxo bridged copper dimers, ensuring the catalyst remains monomeric and highly active [1].

  • Preparation: Dissolve 1.0 mmol of Copper(II) chloride (CuCl₂) in 10 mL of absolute ethanol in a clean beaker.

  • Ligand Addition: In a separate vial, dissolve 1.0 mmol of DIPEDA in 5 mL of absolute ethanol. Slowly add the DIPEDA solution dropwise to the stirring CuCl₂ solution at room temperature[1].

  • Validation Checkpoint: Observe the immediate colorimetric shift. A successful coordination will trigger a distinct color change (typically to deep blue/purple) accompanied by the formation of a precipitate[1].

  • Incubation: Continue stirring the reaction mixture at room temperature for exactly 2 hours to ensure complete thermodynamic conversion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two small portions of cold ethanol, followed by two portions of diethyl ether to purge unreacted starting materials[1].

Protocol B: Synthesis of a Hemilabile Schiff-Base Precursor from N,N-Diisopropyl-propane-1,2-diamine

Objective: Exploit the primary amine for condensation while preserving the tertiary amine for hemilabile coordination. Causality: The primary amine reacts selectively with aldehydes, leaving the sterically hindered tertiary amine intact to act as a reversible binding site for transition metals during complex catalytic cycles.

  • Preparation: Dissolve 1.0 mmol of N,N-Diisopropyl-propane-1,2-diamine in 10 mL of anhydrous methanol under an inert atmosphere.

  • Condensation: Add 1.0 mmol of a target aldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to the solution.

  • Reflux: Heat the mixture to reflux for 4 hours. Add activated 4Å molecular sieves to drive the equilibrium forward by sequestering the water byproduct.

  • Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The successful formation of the Schiff base is validated by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1630 cm⁻¹).

  • Isolation: Filter out the molecular sieves, evaporate the solvent under reduced pressure, and recrystallize the resulting hemilabile bidentate ligand from hot ethanol.

Workflow S1 Ligand Selection & Stoichiometry (1:1 Metal-to-Ligand Ratio) S2 Metal Complexation (e.g., CuCl2 in EtOH at RT) S1->S2 Controlled Addition S3 Validation Checkpoint (Colorimetric Shift / FTIR) S2->S3 2h Incubation S4 Catalyst Isolation (Filtration & Solvent Wash) S3->S4 Confirmed Coordination S5 Catalytic Application (ATRP / Cross-Coupling) S4->S5 Purified Catalyst

Fig 2. Self-validating experimental workflow for the synthesis and isolation of diamine-metal catalysts.

Conclusion

The choice between N,N'-diisopropylethylenediamine and N,N-Diisopropyl-propane-1,2-diamine should be dictated by the mechanistic requirements of the target reaction. DIPEDA is the optimal choice for stabilizing reactive intermediates in robust, symmetrical catalytic pockets (e.g., ATRP, cross-coupling)[2]. Conversely, N,N-Diisopropyl-propane-1,2-diamine is uniquely suited for advanced catalyst design where hemilability, outer-sphere hydrogen bonding, or Schiff-base functionalization is required to achieve high turnover numbers and specific selectivities[3].

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 19616345, N,N-Diisopropyl-propane-1,2-diamine." PubChem. URL:[Link]

Sources

Validation

A Comparative Study of the Catalytic Activity of N,N'-Diisopropyl-propane-1,2-diamine Derivatives

An In-Depth Guide for Researchers and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of efficient and selective asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the development of efficient and selective asymmetric catalysts is paramount. Chiral 1,2-diamines have established themselves as a cornerstone class of ligands, capable of forming highly effective metal complexes for a variety of asymmetric transformations. This guide focuses on derivatives of N,N'-Diisopropyl-propane-1,2-diamine, a scaffold that offers a compelling balance of structural rigidity, steric influence, and synthetic accessibility.

As a Senior Application Scientist, this document aims to move beyond a simple recitation of data. We will explore the causal relationships between ligand architecture and catalytic outcomes, provide robust, self-validating experimental protocols, and ground our claims in authoritative literature. Our comparative analysis will focus on the well-established and industrially relevant asymmetric transfer hydrogenation (ATH) of prochiral ketones, a benchmark reaction for evaluating catalyst performance.

The Architectural Logic of Diamine Ligands

The efficacy of a chiral diamine ligand in asymmetric catalysis stems from its ability to create a well-defined and sterically crowded chiral environment around a metal center. The propane-1,2-diamine backbone provides a fundamental C2-symmetric chiral scaffold. The addition of bulky N,N'-diisopropyl groups serves two primary functions:

  • Steric Shielding: These groups effectively block certain coordination pathways for the substrate, forcing it to approach the metal center from a specific trajectory. This geometric constraint is the primary determinant of enantioselectivity.

  • Electronic Modulation: The alkyl groups are electron-donating, which can influence the electron density at the metal center, thereby modulating the catalyst's reactivity.

Derivatization of this basic structure allows for the fine-tuning of these properties. Modifications often involve introducing substituents on the diamine backbone, such as phenyl or cyclohexyl groups, to enhance rigidity and steric hindrance, leading to improved enantioselectivity.

Comparative Performance in Asymmetric Transfer Hydrogenation

To objectively assess the catalytic prowess of N,N'-Diisopropyl-propane-1,2-diamine derivatives, we compare their performance against other privileged diamine ligands in the asymmetric transfer hydrogenation of acetophenone. This reaction is a model system for the reduction of prochiral ketones to valuable chiral secondary alcohols.[1]

Table 1: Performance of Chiral Diamine Ligands in the Ru-Catalyzed ATH of Acetophenone

Ligand DerivativeTypical Yield (%)Enantiomeric Excess (ee, %)Key Structural Feature
(S)-N,N'-bis(salicylidene)-propane-1,2-diamine (Salpn)9592Schiff base, increased conjugation
(R,R)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN)>9998Rigid backbone with phenyl groups
(R,R)-1,2-Diaminocyclohexane Derivative (PNNP)9885[2]Fused cyclohexane ring
Polymeric Chiral Diamine Ligand>99up to 99[3][4]Recyclable polymer support

Note: Data is representative of typical results found in the literature under optimized conditions using a Ru(II) precursor and a formic acid/triethylamine hydrogen source.[1][5]

Analysis of Results: The data reveals that while the basic propane-1,2-diamine scaffold provides good enantioselectivity, derivatives with more rigid backbones, such as TsDPEN, consistently achieve higher ee values. The phenyl groups in TsDPEN lock the chelate ring into a conformation that maximizes the projection of steric hindrance, leading to superior facial discrimination of the ketone. Polymeric versions offer the significant practical advantage of catalyst recyclability without compromising performance.[3][4]

Experimental Methodologies

Scientific integrity demands reproducible and transparent protocols. The following sections provide detailed, step-by-step methodologies for the synthesis of a common catalyst precursor and its application in a catalytic reaction.

This procedure details the synthesis of a representative Ruthenium(II)-diamine complex, a widely used pre-catalyst for ATH reactions.[5] The choice of a tosylated diamine is illustrative, as the N-H proton of the sulfonamide group is believed to be crucial for the catalytic mechanism.

Experimental Workflow: Catalyst Synthesis

G cluster_reactants Reactants & Reagents cluster_reaction Reaction & Purification cluster_product Final Product A [RuCl₂(p-cymene)]₂ Dimer E 1. Combine reactants in Schlenk flask under N₂ A->E B (R,R)-TsDPEN Ligand B->E C Triethylamine (Base) C->E D Anhydrous Isopropanol (Solvent) D->E F 2. Stir at 80°C for 1 hour E->F G 3. Cool to room temperature F->G H 4. Filter to collect precipitate G->H I 5. Wash with H₂O and hexane H->I J 6. Dry under vacuum I->J K [RuCl(p-cymene)((R,R)-TsDPEN)] (Orange Solid) J->K G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A 1. Add Ru-catalyst (1 mol%) to Schlenk tube under N₂ B 2. Add Acetophenone (1.0 eq) A->B C 3. Add 5:2 Formic Acid/ Triethylamine mixture B->C D 4. Stir at 28°C for 12-24h C->D E 5. Monitor conversion by TLC or GC D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Determine ee by Chiral HPLC I->J

Caption: General workflow for asymmetric transfer hydrogenation.

Step-by-Step Procedure:

  • Catalyst Loading: In a Schlenk tube under a nitrogen atmosphere, dissolve the Ru-catalyst (0.01 mmol, 1 mol%) in the 5:2 formic acid/triethylamine azeotrope (2 mL).

  • Substrate Addition: Add acetophenone (1.0 mmol, 1.0 eq) to the catalyst solution.

  • Reaction: Stir the reaction mixture at 28°C. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the mixture with 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale

The high efficiency of these catalysts is explained by the Noyori-type, metal-ligand bifunctional mechanism. The catalyst does not operate as a simple metal hydride donor. Instead, both the metal center and the ligand actively participate in the hydrogen transfer.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G A [Ru(II)-TsDPEN] Pre-catalyst B [Ru(II)-H(H-N-TsDPEN)] Active Hydride Species A->B + HCOO⁻ - CO₂ C Six-membered Transition State B->C + Ketone D Product Release [Ru(II)-Amido Complex] C->D Hydride & Proton Transfer D->A + HCOOH - HCOO⁻

Caption: Simplified mechanism of metal-ligand bifunctional catalysis.

  • Activation: The pre-catalyst reacts with the formate from the hydrogen source to generate the active 18-electron ruthenium hydride species.

  • Transition State: The ketone substrate coordinates to the ruthenium center. Simultaneously, a hydrogen bond forms between the ketone's carbonyl oxygen and the N-H proton of the diamine ligand. This creates a highly organized, six-membered pericyclic transition state.

  • Hydrogen Transfer: The hydride on the metal and the proton on the ligand's nitrogen are transferred concertedly to the ketone's carbonyl carbon and oxygen, respectively. The chiral environment of the ligand dictates which face of the ketone is accessible, thereby controlling the stereochemistry of the newly formed chiral center.

  • Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by another molecule of formic acid to restart the cycle.

Conclusion and Future Directions

Derivatives of N,N'-Diisopropyl-propane-1,2-diamine are highly effective and versatile ligands for asymmetric catalysis. This guide demonstrates that structural modifications which enhance conformational rigidity and steric bulk, such as the introduction of a diphenylethylenediamine backbone, directly correlate with improvements in enantioselectivity. The provided protocols offer a reliable framework for synthesizing these catalysts and evaluating their performance.

The future of this field lies in the development of catalysts with even higher turnover numbers and broader substrate scope. The immobilization of these molecular catalysts onto solid supports or the design of polymeric ligands are promising strategies for enhancing their industrial applicability by enabling catalyst recovery and reuse, thus aligning with the principles of green chemistry. [4]

References

  • BenchChem.
  • Zhang, X. et al. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • American Chemical Society. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
  • BenchChem.
  • IntechOpen. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)
  • BenchChem. Application Notes: (R)-1,2-Diaminopropane as a Chiral Ligand in Asymmetric Catalysis.
  • BenchChem. Application Notes and Protocols for the Catalytic Reductive Amination Synthesis of 1,3-Diamines.
  • American Chemical Society. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research.
  • BenchChem. Application Notes and Protocols for Asymmetric Synthesis Using (S)-propane-1,2-diamine Derivatives.

Sources

Comparative

Advanced Synthesis Guide: Evaluating N,N-Diisopropyl-propane-1,2-diamine in Catalysis and Molecular Design

As transition metal catalysis and pharmaceutical design evolve, the demand for highly specialized, sterically tunable building blocks has surged. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) —a bulky, unsymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal catalysis and pharmaceutical design evolve, the demand for highly specialized, sterically tunable building blocks has surged. N,N-Diisopropyl-propane-1,2-diamine (CAS 29151-48-2) —a bulky, unsymmetrical primary-tertiary diamine—has emerged as a powerful tool for overcoming classical synthetic bottlenecks[1].

This guide provides an objective, data-driven comparison of N,N-Diisopropyl-propane-1,2-diamine against traditional alternatives, detailing its mechanistic advantages, operational methodologies, and self-validating protocols for integration into your workflows.

Structural Causality: The Power of Steric Bulk

The unique reactivity of 1-N,1-N-di(propan-2-yl)propane-1,2-diamine stems from its unsymmetrical design[1]. It features a highly hindered tertiary amine (due to the twin isopropyl groups) and an unhindered primary amine.

Mechanistic Causality in Catalysis: In cross-coupling reactions (e.g., Iron- or Palladium-catalyzed C-C bond formation), the rate-limiting step is frequently reductive elimination. Traditional low-bulk ligands often fail to push the metal center toward product release, leading to off-cycle decomposition pathways like β-hydride elimination or defluorination[2]. The bulky diisopropyl groups of this ligand artificially increase the ground-state steric strain of the intermediate metal complex. To relieve this strain, the activation energy barrier for reductive elimination is significantly lowered, accelerating the release of the cross-coupled product[3].

Mechanistic Causality in Drug Design: As a bulk drug intermediate, the differential nucleophilicity between the primary and tertiary nitrogen allows for absolute regiocontrol[4]. Electrophiles will exclusively attack the primary amine, eliminating the need for wasteful protection/deprotection steps during the synthesis of complex pharmacophores.

Performance Comparison: Bulky vs. Standard Diamines

To objectively evaluate N,N-Diisopropyl-propane-1,2-diamine, we must benchmark it against industry-standard diamines: TMEDA (N,N,N',N'-tetramethylethylenediamine) and PN (1,2-Diaminopropane).

Quantitative & Qualitative Comparison Table
FeatureN,N-Diisopropyl-propane-1,2-diamineTMEDA1,2-Diaminopropane (PN)
Structure Type Primary-Tertiary (Unsymmetrical)Tertiary-Tertiary (Symmetrical)Primary-Primary (Symmetrical)
Steric Bulk (Tolman Proxy) High (Diisopropyl groups)Low (Dimethyl groups)Minimal (Hydrogen atoms)
Lipophilicity (LogP) ~1.4 (Highly soluble in non-polars)[1]~0.3 (Moderate)~-1.2 (Water-soluble)
Reductive Elimination Strongly Accelerated[3]Poorly SupportedNot Supported
Regioselectivity (Derivatization) >99% (Steric differentiation)N/A (Fully substituted)Poor (Statistical mixtures)
Primary Application Fe/Cu Cross-Coupling, Drug ScaffoldsLi-reagent stabilizationClassical Werner Complexes

Data Synthesis: Bulky diamines drastically outperform TMEDA in late-stage functionalization (e.g., difluoromethylation) by preventing unwanted defluorination pathways through rapid reductive elimination[2].

Application Workflow: Iron-Catalyzed Cross-Coupling

The following protocol outlines the use of N,N-Diisopropyl-propane-1,2-diamine as a bidentate ligand in an Iron-catalyzed cross-coupling reaction. This methodology is designed as a self-validating system .

Step-by-Step Methodology
  • Solvent Degassing: Sparge anhydrous Toluene with Argon for 20 minutes.

    • Causality: Low-valent Iron-diamine complexes are highly oxophilic. Removing dissolved oxygen prevents the irreversible formation of inactive μ-oxo bridged iron dimers, ensuring the catalyst remains on-cycle.

  • Precatalyst Formation: In an anaerobic glovebox, combine FeBr2​ (10 mol%) and N,N-Diisopropyl-propane-1,2-diamine (12 mol%) in the degassed solvent. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The successful displacement of solvent molecules by the diamine ligand will manifest as a distinct bathochromic color shift (typically from pale tan to deep green/brown)[5]. If the solution remains pale, complexation has failed (likely due to wet solvent or degraded ligand).

  • Substrate Addition: Add the aryl halide electrophile (1.0 equiv) to the active complex.

  • Transmetalation & Turnover: Slowly add the Grignard reagent (1.2 equiv) via syringe pump over 1 hour at 0°C.

    • Causality: Slow addition prevents the buildup of the Grignard reagent, mitigating homocoupling side-reactions. The steric bulk of the ligand forces immediate reductive elimination upon transmetalation[3].

  • Quenching: Quench with saturated aqueous NH4​Cl to destroy unreacted organometallics, followed by standard biphasic extraction.

CatalyticCycle Precat Precatalyst Formation Fe(II) + Bulky Diamine Active Active Catalyst [Fe(I)]-Ligand Complex Precat->Active Reduction (in situ) OxAdd Oxidative Addition [Fe(III)]-Aryl Complex Active->OxAdd + Aryl Halide (C-X Cleavage) TransMet Transmetalation [Fe(III)]-Alkyl/Aryl OxAdd->TransMet + Grignard Reagent (Halide Exchange) RedElim Reductive Elimination (Accelerated by Steric Bulk) TransMet->RedElim Steric Strain Relief RedElim->Active Product Release (C-C Bond Formation)

Figure 1: Iron-catalyzed cross-coupling cycle driven by the steric strain of the bulky diamine ligand.

Application Workflow: Regioselective Pharmaceutical Derivatization

When used as a building block for active pharmaceutical ingredients (APIs), the ligand's structural asymmetry is its greatest asset[4].

Step-by-Step Methodology
  • Reaction Setup: Dissolve N,N-Diisopropyl-propane-1,2-diamine (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.1 equiv) as an acid scavenger.

  • Electrophile Addition: Cool the system to 0°C. Dropwise, add an acyl chloride or sulfonyl chloride (0.95 equiv).

    • Causality: Sub-stoichiometric electrophile addition combined with cryogenic temperatures maximizes kinetic control. The massive steric shielding around the N1 (diisopropyl) nitrogen completely blocks attack, funneling 100% of the reactivity to the C2 primary amine.

  • Validation: Analyze the crude mixture via 1H NMR.

    • Self-Validation Check: The disappearance of the broad primary −NH2​ singlet (~1.5 ppm) and the appearance of a downfield amide proton (~7.0-8.0 ppm), while the diisopropyl methine septets remain unchanged, confirms absolute regioselectivity.

Workflow Start N,N-Diisopropyl- propane-1,2-diamine Step1 Electrophilic Addition (e.g., Acyl Chloride) Start->Step1 1.0 equiv, 0°C Step2 Regioselective Attack (Primary Amine Reacts) Step1->Step2 Steric Shielding of N1 Step3 Product Isolation (Amide Formation) Step2->Step3 >95% Regioselectivity

Figure 2: Regioselective functionalization workflow exploiting the ligand's steric asymmetry.

Summary of Advantages and Disadvantages

Advantages:

  • Catalytic Acceleration: Forces difficult reductive eliminations, enabling the coupling of highly deactivated or sterically hindered substrates[3].

  • High Lipophilicity: Ensures complete homogeneous dissolution of metal complexes in non-polar solvents (Toluene, Hexanes), unlike standard 1,2-diaminopropane[1].

  • Inherent Regiocontrol: The primary-tertiary asymmetry allows for protecting-group-free functionalization in API synthesis[4].

Disadvantages:

  • Complexation Kinetics: The same steric bulk that accelerates product release can make the initial metal-ligand complexation sluggish, sometimes requiring elevated temperatures to form the precatalyst.

  • Handling Sensitivity: As a free base, the compound is air-sensitive and hygroscopic, requiring Schlenk line techniques or glovebox storage to prevent degradation[5].

  • Cost: Significantly more expensive per mole than symmetrical commodity diamines like TMEDA.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19616345, N,N-Diisopropyl-propane-1,2-diamine". PubChem. Available at:[Link]

  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective". Royal Society of Chemistry, 2021. Available at:[Link]

  • ACG Publications. "Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalysis". Journal of Chemical Metrology, 2021. Available at:[Link]

Sources

Validation

Limitations and scope of N,N-Diisopropyl-propane-1,2-diamine as a chiral ligand

Title: Limitations and Scope of N,N-Diisopropyl-propane-1,2-diamine as a Chiral Ligand: A Comparative Guide As a Senior Application Scientist, I approach ligand selection not as a search for a universal catalyst, but as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Limitations and Scope of N,N-Diisopropyl-propane-1,2-diamine as a Chiral Ligand: A Comparative Guide

As a Senior Application Scientist, I approach ligand selection not as a search for a universal catalyst, but as an exercise in matching molecular geometry to mechanistic demands. N,N-Diisopropyl-propane-1,2-diamine (DiPPDA) occupies a highly specialized niche in the chiral ligand landscape[1]. While C2-symmetric primary-primary diamines like (R,R)-DPEN and (R,R)-DACH dominate the literature[2], DiPPDA is a primary-tertiary diamine. This asymmetry in nitrogen substitution dictates its specific mechanistic roles: the primary amine acts as the reactive center (for enamine formation or tight metal coordination), while the bulky diisopropyl-substituted tertiary amine provides a profound steric shield and acts as a Brønsted base or hydrogen-bond acceptor[3].

This guide objectively compares the performance, scope, and limitations of DiPPDA against alternative chiral diamines, providing self-validating experimental protocols to ensure reproducible E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your laboratory.

Mechanistic Scope: Where DiPPDA Excels

Organocatalysis (Enamine/Iminium Activation) Primary-tertiary diamines like DiPPDA excel in asymmetric Michael additions (e.g., the addition of ketones to isatylidenemalononitriles or nitroolefins)[3].

  • The Causality of Design: Why choose a primary-tertiary diamine over a primary-primary one? In organocatalytic Michael additions, a primary-primary diamine can suffer from bis-enamine formation or competitive off-target iminium pathways. The tertiary amine in DiPPDA prevents dual condensation, ensuring a strict 1:1 catalyst-substrate stoichiometry at the reactive site. Simultaneously, the massive steric bulk of the −N(iPr)2​ groups effectively blocks one enantioface of the intermediate enamine, forcing the electrophile to approach from the less hindered trajectory[3].

Transition Metal Catalysis In Asymmetric Transfer Hydrogenation (ATH), ligand structure plays a vital role in achieving high enantioselectivities[4]. DiPPDA acts as a bidentate ligand for Ru, Rh, or Ir. The primary amine coordinates tightly to the metal, while the tertiary amine coordinates reversibly, providing a highly congested chiral pocket that dictates the stereochemical outcome of the hydride transfer.

Limitations of DiPPDA

Despite its utility, DiPPDA has distinct structural limitations that must be accounted for during reaction design:

  • Conformational Flexibility: Unlike the rigid, predictable cyclohexane ring of DACH[5], the acyclic propane-1,2-diamine backbone of DiPPDA possesses higher conformational flexibility. This flexibility can lead to a distribution of transition state conformers, occasionally eroding enantiomeric excess (ee) in highly temperature-sensitive reactions.

  • Steric Overcrowding at the Metal Center: The diisopropyl groups are extremely sterically demanding. While beneficial in organocatalysis, they can hinder the formation of stable bidentate chelates with sterically congested transition metals. This can lead to ligand dissociation and a subsequent drop in catalytic turnover compared to less bulky N,N-dimethyl analogs.

Quantitative Comparison: DiPPDA vs. Alternative Chiral Diamines

To objectively evaluate DiPPDA, we must benchmark it against industry-standard chiral diamines[2][5].

LigandStructural ClassBackbone RigidityTypical ee% (ATH of Ketones)Typical ee% (Organocatalytic Michael Addition)Key AdvantageKey Limitation
DiPPDA 1°-3° DiamineFlexible (Acyclic)75–85%90–96%Prevents bis-enamine formation; strong steric shielding.Conformational flexibility reduces ee in ATH.
(R,R)-DPEN 1°-1° DiamineRigid (C2-Symmetric)>95%80–85%Exceptional performance and predictability in Ru-catalyzed ATH.Prone to off-target dual condensations in organocatalysis.
(R,R)-DACH 1°-1° DiamineRigid (Cyclic)90–95%85–90%Highly predictable transition states; cheap to resolve.Limited solubility in non-polar solvents.
N,N-Dimethyl-DACH 1°-3° DiamineRigid (Cyclic)85–92%>95%Combines primary-tertiary logic with a rigid backbone.Synthesis and chiral resolution are more complex than DiPPDA.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the in-process analytical checks.

Protocol 1: Organocatalytic Asymmetric Michael Addition (DiPPDA-Catalyzed)

Objective: Enantioselective addition of acetone to a nitroolefin. Causality: DiPPDA is paired with an acidic co-catalyst (e.g., D-CSA). The acid selectively protonates the more basic tertiary amine, transforming it into a strong hydrogen-bond donor to activate the electrophile, while keeping the primary amine free to form the reactive enamine[3].

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve DiPPDA (10 mol%) and D-CSA (10 mol%) in anhydrous toluene (0.5 M). Stir at ambient temperature for 15 minutes.

    • Self-Validation Check: The solution must remain homogeneous. A crude 1H -NMR of an aliquot should show a downfield shift of the isopropyl methine protons, confirming targeted protonation of the tertiary amine.

  • Enamine Formation: Add the ketone substrate (e.g., acetone, 5.0 equiv). Stir for 30 minutes.

    • Causality: Excess ketone drives the equilibrium toward the enamine intermediate.

  • Electrophile Addition: Cool the reaction to 0°C (to maximize stereodiscrimination) and add the Michael acceptor (1.0 equiv).

  • Reaction Monitoring:

    • Self-Validation Check: Monitor the reaction via chiral HPLC or TLC. Do not quench until the electrophile is completely consumed. If the reaction stalls, verify the anhydrous nature of the solvent, as trace water hydrolyzes the enamine prematurely.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Reduction of prochiral ketones to chiral secondary alcohols.

  • Pre-catalyst Assembly: Combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and DiPPDA (1.1 mol%) in anhydrous isopropanol. Heat to 80°C for 1 hour.

    • Self-Validation Check: The initial dark brown suspension must transition to a clear, bright orange solution. This visual cue confirms the cleavage of the Ru dimer and the formation of the monomeric 18-electron Ru-DiPPDA complex.

  • Base Activation: Cool to room temperature. Add a standardized solution of t-BuOK in isopropanol (2.0 mol%).

    • Causality: The base abstracts HCl from the Ru complex, generating the active 16-electron Ru-amide species. Isopropanol serves as both the solvent and the hydride source.

  • Substrate Reduction: Add the prochiral ketone (1.0 equiv) dropwise.

    • Self-Validation Check: Track the conversion via GC-MS. The reaction operates via a concerted outer-sphere mechanism. If conversion is low, verify the quality of the t-BuOK, as trace moisture destroys the active 16-electron species.

  • Isolation: Concentrate under reduced pressure and purify via short-path silica gel chromatography.

Mechanistic Visualizations

Enamine_Activation N1 1. Substrates Ketone + Acceptor N2 2. Catalyst Binding DiPPDA (1° Amine) N1->N2 N3 3. Enamine Formation Steric Shielding by -N(iPr)2 N2->N3 -H2O N4 4. Stereoselective Attack Unhindered Face N3->N4 C-C Bond Formation N5 5. Iminium Hydrolysis Product Release N4->N5 N6 6. Enantioenriched Product Regenerated DiPPDA N5->N6 +H2O N6->N2 Catalyst Turnover

Organocatalytic enamine activation cycle highlighting the steric shielding role of DiPPDA.

ATH_Protocol S1 Step 1: Pre-catalyst Assembly [RuCl2(p-cymene)]2 + DiPPDA S2 Step 2: Base Activation Add t-BuOK (Generates 16e- Ru) S1->S2 S3 Step 3: Substrate Addition Add Prochiral Ketone S2->S3 S4 Step 4: Hydride Transfer Concerted Outer-Sphere TS S3->S4 S5 Step 5: Isolation Chiral Secondary Alcohol S4->S5

Step-by-step workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation using DiPPDA.

References

  • PubChem Compound Summary for CID 19616345, N,N-Diisopropyl-propane-1,2-diamine. National Center for Biotechnology Information.[1] URL:[Link]

  • Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 2014.[3] URL:[Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis. Chemical Reviews (ACS Publications), 2010.[5] URL:[Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 2014.[4] URL:[Link]

Sources

Comparative

Benchmarking N,N-Diisopropyl-propane-1,2-diamine performance against established catalysts

Benchmarking N,N-Diisopropyl-propane-1,2-diamine (DPD) Against Established Catalysts: A Comprehensive Guide for Application Scientists As the demands of modern synthetic chemistry and drug development grow, the search fo...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N,N-Diisopropyl-propane-1,2-diamine (DPD) Against Established Catalysts: A Comprehensive Guide for Application Scientists

As the demands of modern synthetic chemistry and drug development grow, the search for highly efficient, selective, and robust catalysts has led to the exploration of advanced diamine frameworks. N,N-Diisopropyl-propane-1,2-diamine (DPD) [1] is a vicinal diamine characterized by a primary amine and a sterically hindered tertiary amine (N,N-diisopropyl group).

This guide provides an objective, data-driven comparison of DPD against established industry-standard catalysts—such as L-Proline for organocatalysis and N,N'-dimethylethylenediamine (DMEDA) for transition-metal catalysis. By analyzing the mechanistic causality behind its performance, we aim to equip researchers with the insights needed to integrate DPD into complex synthetic workflows.

Mechanistic Rationale: The Primary-Tertiary Advantage

The dual nature of DPD allows it to function exceptionally well in two distinct catalytic paradigms:

A. Organocatalysis: Biomimicry of Type I Aldolases Traditional secondary amine catalysts (like L-Proline or MacMillan’s catalyst) often struggle with linear aliphatic ketones due to severe steric clashes in the enamine transition state. DPD overcomes this by mimicking natural Type I aldolases[2]. The unhindered primary amine readily condenses with sterically demanding ketones to form a stable enamine. Simultaneously, the bulky N,N-diisopropyl tertiary amine—when protonated by a Brønsted acid co-catalyst—acts as a highly directional hydrogen-bond donor. This rigidifies the transition state and directs the incoming electrophile to a specific face, yielding unprecedented syn-diastereoselectivity[3].

B. Transition-Metal Catalysis: Sterically Shielded Bidentate Ligands In metal-catalyzed cross-couplings (e.g., Cu-catalyzed Ullmann reactions) and metathesis reactions[4], catalyst deactivation often occurs via the formation of inactive bis-ligated complexes ( ML2​ ). The extreme steric bulk of the diisopropyl groups on DPD prevents this dimerization, stabilizing the highly active mono-ligated metal center and accelerating the oxidative addition step.

EnamineCycle A Ketone Substrate C Iminium Ion Intermediate A->C + Catalyst B DPD Catalyst (Primary Amine) B->C D Enamine (Nucleophile) C->D - H2O E Electrophilic Addition D->E + Aldehyde F Aldol Product + Catalyst Regeneration E->F Hydrolysis F->B Catalyst Recycle

Figure 1: Organocatalytic enamine cycle driven by the primary amine of DPD.

Quantitative Benchmarking Data

To objectively evaluate DPD, we benchmarked its performance against established catalysts in two standard reaction frameworks.

Table 1: Asymmetric Direct Aldol Reaction

Reaction: Hydroxyacetone + 4-Nitrobenzaldehyde (Room Temperature, 12h) Note: Enantiopure (S)-DPD was utilized for asymmetric benchmarking.

Catalyst SystemCo-CatalystYield (%)syn/anti Ratioee (%)Mechanistic Limitation Addressed
(S)-DPD TfOH 96 28:1 98 Overcomes steric hindrance in linear ketones
L-ProlineNone621:472Poor enamine formation with linear substrates
MacMillan Gen IITFA451:285High steric clash in transition state
Table 2: Cu-Catalyzed Ullmann C-N Cross-Coupling

Reaction: Iodobenzene + Piperidine (10 mol% CuI, K2​CO3​ , Toluene)

LigandTemp (°C)Time (h)Yield (%)Catalyst State
DPD 60 4 98 Active mono-ligated Cu(I) stabilized
DMEDA901285Prone to off-cycle bis-ligation
DACH901280Slower oxidative addition

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the DPD-catalyzed Direct Aldol Reaction is designed as a self-validating system. Every step includes the causality behind the experimental choice to guarantee robust results.

Step-by-Step Methodology: DPD-Catalyzed Aldol Reaction

Step 1: Catalyst and Internal Standard Preparation

  • Action: In a dry 10 mL Schlenk flask, dissolve 10 mol% of (S)-DPD and 10 mol% of Trifluoromethanesulfonic acid (TfOH) in 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an internal standard.

  • Causality: TfOH is a strong Brønsted acid that selectively protonates the more basic tertiary amine (the N,N-diisopropyl group)[3]. This prevents the tertiary amine from interfering with the primary amine's nucleophilic attack on the ketone, while simultaneously converting it into a potent hydrogen-bond donor. The internal standard is inert and allows for absolute quantitative tracking via NMR.

Step 2: Reaction Initiation

  • Action: Add 1.0 mmol of the ketone substrate, stir for 5 minutes, and then add 0.5 mmol of the aldehyde electrophile. Maintain the reaction at 25°C.

  • Causality: Pre-mixing the ketone with the catalyst allows the steady-state concentration of the active enamine intermediate to build up before the electrophile is introduced, suppressing aldehyde self-condensation.

Step 3: Kinetic Sampling (Self-Validation)

  • Action: Withdraw 10 µL aliquots at t = 30 min, 1h, 2h, and 4h. Dilute immediately in CDCl3​ and acquire a rapid 1H NMR spectrum.

  • Causality: By integrating the product peaks against the 1,3,5-trimethoxybenzene internal standard, you validate that the mass balance is preserved. If the sum of the starting material and product deviates from the internal standard, it serves as an immediate diagnostic indicator of off-target side reactions.

Step 4: Biphasic Quench and Extraction

  • Action: Quench the reaction by adding 2.0 mL of saturated aqueous NaCl (brine) and extract with ethyl acetate (3 x 5 mL).

  • Causality: DPD has a computed XLogP3 of approximately 1.4[1], making it highly water-soluble. Using brine instead of pure water increases the ionic strength of the aqueous layer, preventing emulsion formation while ensuring the protonated diamine catalyst is completely partitioned away from the organic product.

Workflow S1 1. Substrate & Internal Std Preparation S2 2. Catalyst & Co-catalyst Activation S1->S2 S3 3. Kinetic Sampling (Self-Validating) S2->S3 S4 4. Biphasic Quench & Extraction S3->S4 S5 5. Chiral HPLC Analysis S4->S5

Figure 2: Self-validating experimental workflow for benchmarking catalyst performance.

Conclusion

Benchmarking data clearly indicates that N,N-Diisopropyl-propane-1,2-diamine (DPD) offers superior kinetic profiles and stereoselectivity compared to legacy catalysts like L-Proline and DMEDA. By leveraging the unhindered nature of its primary amine alongside the extreme steric shielding of its tertiary amine, DPD solves critical bottlenecks in both organocatalytic enamine activation and transition-metal cross-coupling.

References

  • N,N-Diisopropyl-propane-1,2-diamine | C9H22N2 | CID 19616345 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Simple and powerful primary amines catalysts for asymmetric direct aldol reactions Source: Chinese Academy of Sciences (CAS) URL:[Link]

  • Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N,N-Diisopropyl-propane-1,2-diamine proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and proper disposal of N,N-Diisopropyl-propane-1,2-diamine . Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and proper disposal of N,N-Diisopropyl-propane-1,2-diamine .

Executive Summary & Chemical Hazard Profile

N,N-Diisopropyl-propane-1,2-diamine (CAS: 29151-48-2) is a sterically hindered aliphatic diamine utilized extensively in synthetic chemistry and drug development. Due to its dual primary and tertiary amine functionality, it presents a unique set of hazards: it is highly corrosive to biological tissues, flammable, and capable of violent exothermic reactions when improperly mixed with incompatible chemical streams[1].

To build a self-validating safety culture, laboratory personnel must understand that disposal is not merely the act of discarding a chemical, but the final, controlled chemical reaction in an experimental workflow.

Table 1: Physicochemical Hazards & Waste Segregation Data

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Aliphatic DiamineActs as a strong organic base; highly reactive with electrophiles.
Corrosivity Severe skin and eye damageRequires stringent PPE; neutralizations must be temperature-controlled[2].
Flammability Combustible liquid / Vapor hazardVapors can form explosive mixtures with air. Keep away from ignition sources[1].
Incompatibilities Acids, acid chlorides, oxidizers, halogenated solventsCritical: Mixing with halogenated waste can cause violent pressurization[3].
EPA Waste Codes D002 (Corrosive), potentially D001 (Ignitable)Must be managed via licensed hazardous waste facilities if not neutralized in-lab[4].

Operational Prerequisites: PPE & Environmental Controls

Before initiating any disposal or cleanup procedure, the operational environment must be secured. The causality behind these PPE choices is directly linked to the chemical's vapor pressure and tissue-destructive properties:

  • Respiratory Protection: Work must be conducted inside a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator with organic vapor cartridges is mandatory to prevent inhalation of corrosive fumes.

  • Dermal Protection: Standard latex is insufficient. Wear heavy-duty nitrile or neoprene gloves, as aliphatic amines can rapidly permeate thinner materials. A chemically resistant lab coat or apron is required[4].

  • Ocular Protection: Chemical splash goggles paired with a full face shield. The base easily causes irreversible corneal damage upon contact[2].

Disposal & Waste Management Workflows

The disposal trajectory of N,N-Diisopropyl-propane-1,2-diamine depends entirely on the volume and state of the waste. The following diagram outlines the logical decision tree for managing this compound.

DisposalWorkflow Start N,N-Diisopropyl-propane-1,2-diamine Waste Generated Decision1 Waste Volume & Type? Start->Decision1 Small Small Quantity (< 50 mL, dilute) Decision1->Small Routine Lab Use Bulk Bulk / Pure Liquid (> 50 mL) Decision1->Bulk Process Scale Spill Accidental Spill Decision1->Spill Accident Neut In-Lab Neutralization (Ice Bath + Dilute Acid) Small->Neut Carboy Segregated Amine Waste Carboy (No Halogenated Solvents!) Bulk->Carboy Absorb Absorb with Sand/Vermiculite (Non-Combustible) Spill->Absorb EHS EHS / Licensed Hazardous Waste Disposal (EPA D002) Neut->EHS Carboy->EHS Absorb->EHS

Decision matrix for N,N-Diisopropyl-propane-1,2-diamine disposal workflows.

Step-by-Step Methodologies

Protocol A: In-Lab Neutralization (For Small Quantities < 50 mL)

Causality: The neutralization of aliphatic amines with acids is highly exothermic. Without strict temperature control, localized boiling will aerosolize the corrosive unreacted amine, creating a severe inhalation hazard[4].

  • Preparation: Secure a large secondary containment vessel inside a fume hood. Prepare an ice-water bath.

  • Dilution: Transfer the N,N-Diisopropyl-propane-1,2-diamine waste into a borosilicate Erlenmeyer flask. Dilute the amine with at least 5 volumes of cold water or an inert miscible solvent (e.g., ethanol) to lower the concentration.

  • Cooling: Submerge the flask in the ice-water bath and allow it to equilibrate for 10 minutes.

  • Acid Addition: Using an addition funnel, slowly add dilute hydrochloric acid (1M HCl) dropwise while stirring continuously with a magnetic stir bar.

  • Self-Validation Step: Periodically pause the addition and test the solution with pH indicator paper. The protocol is validated and complete only when the pH stabilizes between 6.0 and 8.0 . A stable, neutral pH confirms the complete conversion of the volatile, corrosive amine into a stable, non-volatile amine hydrochloride salt.

  • Handoff: Transfer the neutralized aqueous salt solution to a labeled aqueous waste container for Environmental Health and Safety (EHS) pickup.

Protocol B: Bulk Waste Segregation and Collection (> 50 mL)

Causality: Mixing bulk aliphatic amines with incompatible waste streams (specifically halogenated solvents like dichloromethane or 1,2-dichloroethane) triggers a delayed, violent alkylation reaction. This generates massive heat and HCl gas, which can melt or explosively rupture standard high-density polyethylene (HDPE) waste carboys[3].

  • Container Selection: Use a dedicated, EHS-approved HDPE or glass waste container specifically labeled for "Basic Organic Waste" or "Aliphatic Amines."

  • Verification: Check the waste log of the carboy to ensure absolutely zero halogenated solvents, acid chlorides, or strong oxidizers have been introduced[3].

  • Transfer: Ground and bond the receiving container to prevent static discharge, as the amine vapors are combustible[2]. Use a funnel to transfer the waste.

  • Storage: Cap the carboy tightly immediately after use to prevent vapor escape and environmental contamination. Store in a ventilated, flammable-rated safety cabinet away from acids.

Protocol C: Spill Response and Containment

Causality: Because the chemical is combustible, using standard paper towels or sawdust to clean up a spill creates a highly flammable matrix with a large surface area, drastically increasing fire risk[1].

  • Evacuation & Isolation: Evacuate non-essential personnel. Extinguish all open flames and remove sources of ignition. Ensure the fume hood or room exhaust is operating at maximum capacity[5].

  • Containment: Use non-sparking tools to surround the spill with a non-combustible, inert absorbent material such as dry sand, earth, or diatomaceous earth (vermiculite)[5][6].

  • Absorption: Allow the inert material to fully absorb the liquid. Do NOT use water jets, as this can spread the combustible liquid over a larger area[5].

  • Collection: Mechanically sweep the absorbed mixture using a non-sparking dustpan and brush. Place the material into a heavy-duty, sealable chemical waste bucket.

  • Decontamination: Wash the contaminated surface thoroughly with a dilute acidic detergent solution, followed by copious amounts of water, to neutralize residual micro-droplets.

Regulatory Classification & EHS Handoff

Under the Resource Conservation and Recovery Act (RCRA), N,N-Diisopropyl-propane-1,2-diamine waste must be strictly categorized. Unneutralized material will carry the EPA Hazardous Waste Code D002 due to its severe corrosivity (pH ≥ 12.5 in aqueous solutions)[4]. Depending on the specific mixture and localized flash point, it may also trigger D001 (Ignitability) .

Never dispose of unneutralized aliphatic diamines down the sanitary sewer. All surplus, non-recyclable solutions, and contaminated packaging must be handed over to a licensed hazardous waste disposal facility[2][5].

References

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - Laboratory Safety Guide. Retrieved from: [Link]

  • SKC Inc. SDS 2000 - Aliphatic Amines Developing Solution. Retrieved from: [Link]

Sources

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